Product packaging for Acetohydrazide-D3(Cat. No.:)

Acetohydrazide-D3

Cat. No.: B590809
M. Wt: 77.10 g/mol
InChI Key: OFLXLNCGODUUOT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cetohydrazide-D3 is a labelled analogue of Acetohydrazide. Acetohydrazide is a metabolite of Isoniazid an antibiotic for treatment of Mycobacterium tuberculosis, inhibits mycolic acid biosynthesis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O B590809 Acetohydrazide-D3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterioacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXLNCGODUUOT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acetohydrazide-D3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for Acetohydrazide-D3, a deuterated isotopologue of Acetohydrazide. This document is intended to serve as a core reference for professionals in research and development.

Introduction

This compound is the deuterium-labeled form of Acetohydrazide, an organic compound utilized as a building block in chemical synthesis and known for its biological activities.[1] The parent compound, Acetohydrazide, is notably used as an antibiotic targeting Mycobacterium tuberculosis through the inhibition of mycolic acid biosynthesis. The incorporation of deuterium (D or 2H) in place of protium (1H) at the acetyl group creates this compound. This isotopic labeling is primarily employed in pharmacokinetic and metabolic studies.[1] Deuteration can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[1]

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated analogue, Acetohydrazide, are included for comparison where specific data for the D3 variant is unavailable.

Data Summary
PropertyThis compoundAcetohydrazide (for comparison)
Molecular Formula C₂H₃D₃N₂O[1]C₂H₆N₂O
Molecular Weight 77.10 g/mol 74.08 g/mol
CAS Number 1028333-41-61068-57-1
Appearance Not specifiedWhite to off-white crystalline solid
Melting Point Not specified58-68 °C
Boiling Point Not specified129 °C at 18 mmHg
Solubility Not specifiedSoluble in water and hot ether
IUPAC Name acetohydrazide-2,2,2-d3acetohydrazide
SMILES O=C(NN)C([2H])([2H])[2H]CC(=O)NN
Synonyms Ethanehydrazonic acid-d3Acetylhydrazine, Acetic hydrazide, Monoacetylhydrazine
Chemical Structure

This compound is a simple hydrazide derivative of deuterated acetic acid. It consists of a hydrazinyl group (-NHNH₂) attached to a trideuterated acetyl group (CD₃CO-). The structure is characterized by the presence of a carbonyl functional group and the N-N single bond of the hydrazine moiety.

Acetohydrazide_D3_Structure C1 C D1 D C1->D1 D2 D C1->D2 C2 C C1->C2 inv1 C1->inv1 D3 D O1 O C2->O1 N1 N C2->N1 N2 N N1->N2 H1 H N1->H1 H2 H₂ N2->H2 inv1->D3 inv2

Caption: Chemical structure of this compound.

Experimental Protocols

Disclaimer: This protocol is illustrative and adapted from general procedures for synthesizing hydrazide derivatives. It has not been independently verified for this compound synthesis and would require optimization.

Representative Synthesis of a Hydrazide from an Ester

Objective: To synthesize a hydrazide by reacting a methyl or ethyl ester with hydrazine hydrate.

Materials:

  • Methyl acetate-d3 (or Ethyl acetate-d3)

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

Procedure:

  • Dissolve the starting ester (e.g., methyl acetate-d3, 1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • The resulting precipitate or crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to yield the final hydrazide product.

Below is a conceptual workflow for this synthesis.

Synthesis_Workflow start Start dissolve Dissolve Ester-d3 in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-8h add_hydrazine->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation (Rotary Evaporator) cool->evaporate purify Purify by Recrystallization evaporate->purify end End: Pure This compound purify->end

Caption: Conceptual workflow for hydrazide synthesis.

Biological Activity and Applications

The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled compound while sharing nearly identical chemical and chromatographic properties.

The biological activity of the parent compound, Acetohydrazide, and other hydrazide derivatives is extensive. Hydrazides are known to possess a wide range of pharmacological properties, including:

  • Antimycobacterial: As seen with isoniazid and acetohydrazide itself.

  • Antimicrobial and Antifungal: Many hydrazide-hydrazone derivatives show potent activity against various bacteria and fungi.

  • Anticancer and Anti-inflammatory: Certain derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Researchers using this compound should consider the biological potential of the parent compound in their experimental design, particularly in in vivo studies.

References

Synthesis of Deuterium-Labeled Acetohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled acetohydrazide, a crucial tool in pharmaceutical research and development. The incorporation of deuterium, a stable isotope of hydrogen, into drug candidates or their metabolites can significantly alter their pharmacokinetic profiles, aiding in metabolic stability studies and serving as internal standards for mass spectrometry. This document outlines the primary synthetic strategies, detailed experimental protocols, and quantitative data to support the synthesis and characterization of deuterium-labeled acetohydrazide.

Core Synthetic Methodologies

The synthesis of deuterium-labeled acetohydrazide primarily revolves around two strategic approaches:

  • Reaction of a Deuterated Acetyl Precursor with Hydrazine: This is the most direct and widely applicable method. It involves the use of a commercially available or synthetically prepared deuterated acetyl donor, which is then reacted with hydrazine hydrate to form the desired labeled acetohydrazide. The choice of the deuterated precursor dictates the position and extent of deuterium incorporation. For labeling the acetyl methyl group, deuterated acetic acid or its derivatives are employed.

  • Hydrogen-Deuterium (H/D) Exchange on Acetohydrazide: This method involves the direct exchange of protons on the acetohydrazide molecule with deuterium from a deuterium source, typically heavy water (D₂O), often in the presence of a catalyst. While potentially simpler in concept, achieving high levels of specific deuteration can be challenging and may lead to a mixture of isotopologues.

This guide will focus on the first and more controlled synthetic approach.

Synthetic Pathway and Experimental Workflow

The logical workflow for the synthesis of acetohydrazide-d₃, where the three hydrogens of the acetyl methyl group are replaced by deuterium, is depicted below.

cluster_0 Synthesis of Deuterated Acetylating Agent cluster_1 Synthesis of Acetohydrazide-d₃ cluster_2 Purification and Analysis start_material Acetic Acid-d₄ acetyl_chloride_d3 Acetyl-d₃ Chloride start_material->acetyl_chloride_d3 Reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acetyl_chloride_d3 Reagent acetohydrazide_d3 Acetohydrazide-d₃ acetyl_chloride_d3->acetohydrazide_d3 Reaction hydrazine Hydrazine Hydrate hydrazine->acetohydrazide_d3 Reagent purification Recrystallization acetohydrazide_d3->purification final_product Pure Acetohydrazide-d₃ purification->final_product analysis NMR, Mass Spectrometry final_product->analysis acetic_acid_d4 Acetic Acid-d₄ (CD₃COOD) acetyl_chloride_d3 Acetyl-d₃ Chloride (CD₃COCl) acetic_acid_d4->acetyl_chloride_d3 socl2 SOCl₂ socl2->acetyl_chloride_d3 Activates acetohydrazide_d3 Acetohydrazide-d₃ (CD₃CONHNH₂) acetyl_chloride_d3->acetohydrazide_d3 hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->acetohydrazide_d3 Reacts with

Introduction: The Pursuit of Precision in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Acetohydrazide-D3 as an Internal Standard

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices such as plasma, urine, or tissue homogenates is a fundamental requirement. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical tasks due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including analyte loss during sample preparation and unpredictable matrix effects, where endogenous components of the sample can suppress or enhance the ionization of the analyte, leading to erroneous results.

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that behaves chemically and physically as identically to the analyte as possible. The pinnacle of internal standards is the Stable Isotope-Labeled (SIL) version of the analyte. This guide provides a comprehensive technical overview of the mechanism of action of this compound, a SIL, when used as an internal standard for the quantification of Acetohydrazide.

The Core Mechanism: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard for Acetohydrazide analysis is predicated on the principle of isotope dilution. This method relies on the near-identical physicochemical properties of the analyte and its deuterated counterpart.

Chemical and Physical Equivalence : this compound is structurally identical to Acetohydrazide, with the exception that three hydrogen atoms on the acetyl methyl group have been replaced by deuterium atoms. This substitution results in a negligible change to its polarity, solubility, pKa, and chromatographic retention time. Consequently, during every step of the analytical process—from extraction from the biological matrix to its passage through the LC column and ionization in the mass spectrometer source—this compound behaves virtually identically to the unlabeled Acetohydrazide.

Correction for Variability :

  • Extraction Recovery : Any loss of the target analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of this compound.

  • Matrix Effects : Both compounds co-elute from the chromatography column and enter the mass spectrometer's ion source at the same time. Therefore, they experience the same degree of ion suppression or enhancement from co-eluting matrix components.

Mass Differentiation : The key difference lies in their molecular weight. The three deuterium atoms increase the mass of this compound by approximately three Daltons. This mass difference allows the tandem mass spectrometer to distinguish between the analyte and the internal standard and measure their signals independently.

Ratio-Based Quantification : The concentration of Acetohydrazide in an unknown sample is determined by calculating the ratio of its peak area to the peak area of the known amount of this compound added. Because any procedural variability affects both compounds equally, this ratio remains constant and directly proportional to the analyte's concentration, ensuring high accuracy and precision in the final results.

Quantitative Data and Mass Spectrometry Parameters

The accurate quantification of Acetohydrazide using this compound relies on monitoring specific mass-to-charge (m/z) transitions in the tandem mass spectrometer, a technique known as Multiple Reaction Monitoring (MRM). A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. The tables below outline the key chemical information and hypothetical, yet typical, MRM parameters for this analysis.

Table 1: Chemical Properties of Acetohydrazide and this compound

CompoundChemical StructureMolecular FormulaExact Mass ( g/mol )
AcetohydrazideC₂H₆N₂O74.0480
This compoundC₂H₃D₃N₂O77.0668

Table 2: Representative Mass Spectrometry Parameters (MRM in Positive ESI Mode)

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Dwell Time (ms)
Acetohydrazide 75.143.115100
This compound 78.146.115100
Qualifier Ion (Acetohydrazide)75.158.11250
Qualifier Ion (this compound)78.161.11250

Note: The primary product ions (43.1 and 46.1) correspond to the acetyl and deuterated acetyl cations, respectively. Qualifier ions are monitored to ensure the identity and purity of the detected peaks.

Detailed Experimental Protocol: Quantification of Acetohydrazide in Human Plasma

This section provides a representative experimental protocol for the LC-MS/MS analysis of Acetohydrazide in human plasma.

4.1 Materials and Reagents

  • Acetohydrazide and this compound reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K₂EDTA as anticoagulant), sourced from at least six different donors for validation

  • Calibrated pipettes and polypropylene tubes

4.2 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetohydrazide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Acetohydrazide stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

4.3 Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Acetohydrazide working standard solution to achieve final concentrations ranging from 0.5 ng/mL to 500 ng/mL.

  • QC Samples: Prepare QC samples in bulk at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.

4.4 Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the blank matrix samples. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

4.5 LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

  • Ion Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).

  • MRM Transitions: As listed in Table 2.

4.6 Data Analysis

  • Integrate the peak areas for both Acetohydrazide and this compound MRM transitions.

  • Calculate the peak area ratio (Acetohydrazide Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Acetohydrazide in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Core Principle

The following diagrams, generated using the DOT language, illustrate the key concepts described in this guide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant to Autosampler Vial Extract->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Detection & Differentiation by Mass (MS/MS) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

G cluster_ideal Ideal Scenario (No Loss) cluster_loss Realistic Scenario (50% Loss) A1 A A2 A A3 A A4 A IS1 IS IS2 IS label_ideal Initial Sample Analyte (A) = 4 units Internal Std (IS) = 2 units Ratio (A/IS) = 2.0 label_loss After Extraction Analyte (A) = 2 units Internal Std (IS) = 1 unit Ratio (A/IS) = 2.0 A5 A A6 A IS3 IS Conclusion Conclusion: The measured ratio remains constant, ensuring accurate quantification despite sample loss.

Caption: The principle of ratio constancy with an internal standard.

Conclusion

This compound functions as an exemplary internal standard by perfectly emulating its non-labeled counterpart, Acetohydrazide, throughout the entire bioanalytical process. Its mechanism of action is fundamentally rooted in the principles of isotope dilution, where its near-identical chemical nature ensures it accurately tracks and corrects for procedural variability in sample preparation and instrumental analysis. The mass difference imparted by the deuterium labels allows for its distinct detection by a mass spectrometer, enabling a ratio-based quantification that is robust, precise, and accurate. The application of this methodology, guided by a validated protocol, is essential for generating the high-quality, reliable data required in research and regulated drug development.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetohydrazide-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohydrazide-D3, the deuterated isotopologue of acetohydrazide, is a crucial tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. The substitution of three hydrogen atoms with deuterium on the acetyl methyl group provides a distinct mass shift, enabling its differentiation from the endogenous or non-labeled counterpart without significantly altering its chemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and visual workflows to aid in its application.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, storage, and application in experimental settings. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to that of its non-deuterated analog, Acetohydrazide.

Physical Characteristics
PropertyThis compoundAcetohydrazide (for comparison)Source
Appearance White to off-white crystalline solidWhite to off-white crystalline solid[1]
Molecular Formula C₂H₃D₃N₂OC₂H₆N₂O[2]
Molecular Weight 77.10 g/mol 74.08 g/mol [2]
Melting Point Not explicitly reported; expected to be similar to Acetohydrazide58-68 °C
Boiling Point Not explicitly reported; expected to be similar to Acetohydrazide129 °C at 18 mmHg
Solubility No specific data availableSoluble in water and various organic solvents[1]
Storage Temperature +4°CRoom Temperature[3]
Chemical Characteristics
PropertyValue/DescriptionSource
CAS Number 1028333-41-6
InChI InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3
SMILES O=C(C([2H])([2H])[2H])NN
Chemical Stability Stable under recommended storage conditions. Hydrazides can be susceptible to hydrolysis under strongly acidic or basic conditions.
Reactivity The hydrazide functional group is reactive and can participate in condensation reactions with aldehydes and ketones to form hydrazones. It is a key intermediate in the synthesis of various heterocyclic compounds.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are based on established methods for similar compounds and should be optimized for specific laboratory conditions and instrumentation.

Synthesis of this compound

The synthesis of this compound can be adapted from the general synthesis of acetohydrazide, utilizing a deuterated starting material. A common method involves the reaction of a deuterated acetic acid derivative with hydrazine hydrate.

Materials:

  • Acetic acid-D4 (or Acetyl-D3 chloride)

  • Hydrazine hydrate

  • Anhydrous ethanol

  • CuO/Cr₂O₃ composite catalyst (optional, for direct reaction of acetic acid and hydrazine hydrate)

  • Nitrogen gas supply

  • Reaction flask with reflux condenser and stirring apparatus

  • Distillation apparatus

  • Filtration apparatus

  • Vacuum drying oven

Procedure (based on direct reaction):

  • Under a nitrogen atmosphere, charge the reaction flask with acetic acid-D4, hydrazine hydrate, and the CuO/Cr₂O₃ catalyst.

  • Stir the mixture and heat to reflux.

  • Monitor the reaction progress over 4-6 hours.

  • After the reaction is complete, distill off any unreacted starting materials.

  • While hot, filter the reaction mixture to remove the catalyst.

  • Allow the filtrate to cool to induce crystallization.

  • Collect the crystals by filtration, wash with cold pure water, and dry under vacuum to yield this compound.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds.

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS) (e.g., TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 70-100.

    • Resolution: High resolution (>60,000) to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0, d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of isotopic purity as the peak area of the d3 isotopologue divided by the sum of the peak areas of all isotopologues, multiplied by 100.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of deuterium labeling.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Analysis: Compare the spectrum to that of non-deuterated Acetohydrazide. The signal corresponding to the acetyl methyl protons should be absent or significantly reduced in intensity. The integration of any residual proton signal at this position relative to the NH and NH₂ protons can provide an estimate of isotopic enrichment.

  • ²H-NMR (Deuterium) Spectroscopy:

    • Acquire a one-dimensional ²H-NMR spectrum.

    • Analysis: A signal should be observed at the chemical shift corresponding to the acetyl methyl group, directly confirming the presence and location of the deuterium atoms.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of this compound.

G Proposed Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Acetic_acid_D4 Acetic acid-D4 (or Acetyl-D3 chloride) Reaction_step Reaction in Ethanol (or with catalyst) Acetic_acid_D4->Reaction_step Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction_step Distillation Distillation of Unreacted Materials Reaction_step->Distillation Filtration Filtration (if catalyst used) Distillation->Filtration Crystallization Crystallization Filtration->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

G Analytical Workflow for Isotopic Purity Determination Sample_Preparation Sample Preparation (Dissolve in appropriate solvent) LC_Separation LC Separation (C18 column) Sample_Preparation->LC_Separation NMR_Analysis NMR Analysis (¹H and ²H NMR) Sample_Preparation->NMR_Analysis HRMS_Analysis HRMS Analysis (Full Scan, ESI+) LC_Separation->HRMS_Analysis Data_Extraction Data Extraction (Extract ion chromatograms for d0-d3) HRMS_Analysis->Data_Extraction Purity_Calculation Isotopic Purity Calculation Data_Extraction->Purity_Calculation Structural_Confirmation Structural Confirmation (Confirm position of deuteration) NMR_Analysis->Structural_Confirmation

Caption: Workflow for assessing the isotopic purity and structure of this compound.

G Logical Relationship in Reactivity of Acetohydrazide Acetohydrazide Acetohydrazide (or this compound) Hydrazide_Group Hydrazide Functional Group (-CONHNH₂) Acetohydrazide->Hydrazide_Group Nucleophilic_Nitrogen Nucleophilic Terminal Nitrogen (on -NH₂) Hydrazide_Group->Nucleophilic_Nitrogen Electrophilic_Carbonyl Electrophilic Carbonyl Carbon Hydrazide_Group->Electrophilic_Carbonyl Condensation_Reaction Condensation Reaction Nucleophilic_Nitrogen->Condensation_Reaction Electrophilic_Carbonyl->Condensation_Reaction Hydrazone_Formation Hydrazone Formation Condensation_Reaction->Hydrazone_Formation Heterocycle_Synthesis Intermediate for Heterocycle Synthesis Hydrazone_Formation->Heterocycle_Synthesis

Caption: Key reactive sites and outcomes for Acetohydrazide.

References

Understanding Isotopic Labeling in Acetohydrazide-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Acetohydrazide-D3, a deuterated form of acetohydrazide. It covers the fundamental principles of isotopic labeling, a plausible synthetic route for this compound, and its critical applications in pharmaceutical research, particularly as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for its use in bioanalytical methods, including metabolic stability and pharmacokinetic studies, are presented. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms of a molecule with their heavier, non-radioactive isotopes (like deuterium, 2H or D), researchers can distinguish the labeled molecule from its naturally occurring counterpart. Deuterium, an isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (1H). This mass difference is the cornerstone of its utility in analytical techniques such as mass spectrometry.

Acetohydrazide (CH₃CONHNH₂) is a metabolite of the first-line antituberculosis drug, isoniazid.[1][2][3][4] Its deuterated isotopologue, this compound (CD₃CONHNH₂), is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The three deuterium atoms on the acetyl group increase the molecule's mass by three daltons, allowing for its clear differentiation from the unlabeled form in a mass spectrometer. This property makes it an ideal internal standard for the accurate quantification of acetohydrazide and related analytes in complex biological matrices.

Synthesis of this compound

While specific proprietary synthesis methods may vary, a plausible and common approach for the synthesis of this compound involves the reaction of deuterated acetic acid with hydrazine.

Reaction Scheme:

CD₃COOH + N₂H₄ → CD₃CONHNH₂ + H₂O (Acetic Acid-D3 + Hydrazine → this compound + Water)

Plausible Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, deuterated acetic acid (1 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Addition of Hydrazine: Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature may be controlled with an ice bath if necessary.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Applications in Pharmaceutical Research

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] Its near-identical physicochemical properties to the endogenous analyte (acetohydrazide) ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.

Quantitative Bioanalysis of Isoniazid and its Metabolites

Isoniazid is extensively metabolized in the body, with acetohydrazide being a key metabolite. Monitoring the levels of isoniazid and its metabolites is crucial for understanding its efficacy and toxicity. This compound can be used as an internal standard for the quantification of acetohydrazide in biological samples such as plasma, urine, and cerebrospinal fluid.

Metabolic Stability Assays

Metabolic stability assays are essential in early drug discovery to predict the in vivo half-life of a drug candidate. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. This compound can be used as an internal standard to accurately quantify the formation of the acetohydrazide metabolite in such assays.

Experimental Protocols

Quantitative Analysis of Acetohydrazide in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of acetohydrazide in human plasma using this compound as an internal standard.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Acetohydrazide)To be determined empirically (e.g., m/z 75.1 → 58.1)
MRM Transition (this compound)To be determined empirically (e.g., m/z 78.1 → 61.1)
Dwell Time100 ms
In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a compound that forms acetohydrazide.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and this compound internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein and analyze the supernatant by LC-MS/MS as described in section 4.1.

Visualizations

Diagrams

Synthesis_of_Acetohydrazide_D3 AceticAcidD3 Acetic Acid-D3 (CD₃COOH) Reaction Reaction (Reflux in THF) AceticAcidD3->Reaction Hydrazine Hydrazine (N₂H₄) Hydrazine->Reaction AcetohydrazideD3 This compound (CD₃CONHNH₂) Reaction->AcetohydrazideD3 Primary Product Water Water (H₂O) Reaction->Water Byproduct

Caption: Plausible synthesis route for this compound.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification

Caption: Workflow for quantitative analysis using this compound.

Isoniazid_Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Hydrazine Hydrazine Isoniazid->Hydrazine Hydrolysis IsonicotinicAcid Isonicotinic Acid Acetylisoniazid->IsonicotinicAcid Acetohydrazide Acetohydrazide Acetylisoniazid->Acetohydrazide Hydrolysis Diacetylhydrazine Diacetylhydrazine Acetohydrazide->Diacetylhydrazine Acetylation ToxicMetabolites Reactive/Toxic Metabolites Acetohydrazide->ToxicMetabolites Microsomal Oxidation Hydrazine->ToxicMetabolites

Caption: Simplified metabolic pathway of Isoniazid.

Conclusion

This compound is an indispensable tool in modern pharmaceutical research, particularly for the bioanalysis of the antituberculosis drug isoniazid and its metabolites. Its use as an internal standard significantly enhances the accuracy and reliability of quantitative LC-MS/MS assays. This guide has provided a comprehensive overview of the synthesis, applications, and detailed experimental protocols for this compound, offering a valuable resource for scientists and researchers in the field of drug development. The logical workflows and metabolic pathway diagrams further aid in understanding its role and utility in complex biological systems.

References

Acetohydrazide-D3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetohydrazide-D3, a deuterated analog of acetohydrazide. This document details its fundamental properties, a representative synthetic protocol, and its primary application as an internal standard in quantitative bioanalysis. The information is intended to support researchers in drug metabolism, pharmacokinetics (DMPK), and other fields where precise quantification of acetohydrazide is critical.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for quick reference.

ParameterValueReference(s)
CAS Number 1028333-41-6[1]
Molecular Formula C₂H₃D₃N₂O[1]
Molecular Weight 77.10 g/mol [1]
Synonyms Acetic-2,2,2-D3 Acid Hydrazide[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of a deuterated acetic acid derivative with hydrazine hydrate. This method is a modification of the standard synthesis of acetohydrazide.

Objective: To synthesize this compound via hydrazinolysis of a deuterated ethyl acetate precursor.

Materials:

  • Ethyl acetate-d3

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

Procedure:

  • Dissolve ethyl acetate-d3 (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid, this compound, is then collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the final product.

This protocol is adapted from general procedures for the synthesis of hydrazides from esters.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows pertinent to the synthesis and application of this compound.

synthesis_pathway cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl acetate-d3 Ethyl acetate-d3 Reflux in Ethanol Reflux in Ethanol Ethyl acetate-d3->Reflux in Ethanol Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reflux in Ethanol This compound This compound Reflux in Ethanol->this compound

Synthesis Pathway for this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Spike with this compound (Internal Standard) Spike with this compound (Internal Standard) Biological Sample (e.g., Plasma)->Spike with this compound (Internal Standard) Protein Precipitation / Extraction Protein Precipitation / Extraction Spike with this compound (Internal Standard)->Protein Precipitation / Extraction LC Separation LC Separation Protein Precipitation / Extraction->LC Separation Mass Spectrometry Detection Mass Spectrometry Detection LC Separation->Mass Spectrometry Detection Quantify Analyte and Internal Standard Quantify Analyte and Internal Standard Mass Spectrometry Detection->Quantify Analyte and Internal Standard Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Quantify Analyte and Internal Standard->Calculate Analyte/IS Ratio Determine Analyte Concentration Determine Analyte Concentration Calculate Analyte/IS Ratio->Determine Analyte Concentration

Workflow for Bioanalysis using this compound

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Acetohydrazide-D3 in Quantitative Bioanalysis

This technical guide provides a comprehensive overview of the role and application of this compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The focus is on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of its non-labeled counterpart, acetohydrazide (acetylhydrazine), a key metabolite of the anti-tuberculosis drug isoniazid.

The Foundational Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using LC-MS/MS, achieving accuracy and precision is paramount. However, several factors can introduce variability, including sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer. A significant challenge is the "matrix effect," where endogenous components in a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1]

Stable isotope-labeled internal standards are the gold standard for mitigating these issues.[2][3] By incorporating heavy isotopes such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), the internal standard is chemically identical to the analyte but has a different mass.[2][4] This allows it to be distinguished by the mass spectrometer. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same variations during sample processing and analysis. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, these variations are normalized, ensuring robust and reliable quantification.

This compound, with three deuterium atoms replacing three hydrogen atoms, serves as the ideal internal standard for the quantification of acetohydrazide. Its use is critical for accurate pharmacokinetic and toxicokinetic studies of isoniazid and its metabolites.

Isoniazid Metabolism and the Importance of Acetohydrazide Quantification

Isoniazid is a primary drug used in the treatment of tuberculosis. Its metabolism in the body is complex and results in several metabolites, including acetylhydrazine. Acetylhydrazine is further metabolized and has been implicated in the hepatotoxicity associated with isoniazid therapy. Therefore, accurate quantification of acetylhydrazine in biological matrices is crucial for understanding isoniazid's safety profile and for therapeutic drug monitoring.

The metabolic pathway of isoniazid is illustrated in the diagram below.

G Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 IsonicotinicAcid Isonicotinic Acid Isoniazid->IsonicotinicAcid Hydrazine Hydrazine Isoniazid->Hydrazine Acetohydrazide Acetohydrazide (Acetylhydrazine) Acetylisoniazid->Acetohydrazide Diacetylhydrazine Diacetylhydrazine Acetohydrazide->Diacetylhydrazine ToxicMetabolites Toxic Metabolites Acetohydrazide->ToxicMetabolites

Caption: Metabolic pathway of Isoniazid.

Experimental Protocol for Quantification of Acetohydrazide using this compound

The following is a representative LC-MS/MS method for the quantification of acetohydrazide in human plasma, adapted from established methodologies. This protocol assumes the use of this compound as the internal standard.

Materials and Reagents
  • Analytes: Acetohydrazide, this compound (Internal Standard)

  • Derivatizing Agent: p-Tolualdehyde

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate

Sample Preparation and Derivatization

Due to the poor retention of acetohydrazide on reverse-phase columns, a derivatization step is necessary.

  • Aliquoting: To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract with 100 µL of a solution containing p-tolualdehyde in methanol.

  • Incubation: Incubate the mixture to allow for the derivatization reaction to complete.

  • Final Preparation: Add 100 µL of water and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: A reverse-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 mm × 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from matrix components.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Acetohydrazide Derivative: The precursor ion would be the [M+H]⁺ of the derivatized acetohydrazide, and the product ion would be a characteristic fragment. For the p-tolualdehyde derivative, an optimized transition would be m/z 176.9 → 117.8.

    • This compound Derivative: The precursor ion would be the [M+H]⁺ of the derivatized this compound (m/z 179.9), and the product ion would be a corresponding fragment (e.g., m/z 120.8). These transitions must be optimized experimentally.

The general workflow for this bioanalytical method is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Deriv Derivatization (p-Tolualdehyde) PPT->Deriv LC LC Separation (C18 Column) Deriv->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: Bioanalytical workflow using a deuterated internal standard.

Method Validation and Performance Data

A bioanalytical method using this compound as an internal standard must be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics based on published data for the quantification of acetohydrazide.

Table 1: Calibration Curve and Sensitivity
ParameterValue
Linear Range0.05 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.05< 15%< 15%85 - 115%
Low (LQC)0.15< 15%< 15%85 - 115%
Medium (MQC)50< 15%< 15%85 - 115%
High (HQC)400< 15%< 15%85 - 115%
Table 3: Recovery and Matrix Effect
ParameterResult
Extraction RecoveryConsistent across QC levels (>85%)
Matrix EffectMinimal and compensated by this compound

Conclusion

This compound is an essential tool for the accurate and precise quantitative bioanalysis of acetylhydrazine, a critical metabolite of isoniazid. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively corrects for analytical variability, including matrix effects, ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The detailed methodologies and expected performance characteristics outlined in this guide provide a solid foundation for researchers and scientists working in drug development and clinical research.

References

Key Applications of Deuterated Acetohydrazide in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuterated acetohydrazide, specifically acetohydrazide-d3 (CAS 1028333-41-6), is a stable isotope-labeled compound that serves as a critical tool for researchers, scientists, and drug development professionals. Its primary significance lies in its structural relationship to acetylhydrazine, a key metabolite of the first-line antituberculosis drug, isoniazid. The substitution of three hydrogen atoms with deuterium on the acetyl group provides a unique mass signature, enabling its use in a variety of sophisticated research applications without altering the fundamental chemical properties of the molecule. This technical guide provides an in-depth overview of the core applications of deuterated acetohydrazide, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its integration into research protocols.

Application in Pharmacokinetic and Metabolic Studies of Isoniazid

The most prominent application of deuterated acetohydrazide is in the field of pharmacology, particularly in studying the absorption, distribution, metabolism, and excretion (ADME) of isoniazid.[1] Acetylhydrazine, the non-deuterated analogue, is a known hepatotoxic metabolite of isoniazid, and understanding its formation and clearance is crucial for assessing the drug's safety profile.[2]

Metabolic Tracer: Deuterated acetohydrazide can be used as a tracer to investigate the metabolic fate of acetylhydrazine in vivo and in vitro. By administering a known quantity of the deuterated compound, researchers can track its conversion to subsequent metabolites, providing insights into the metabolic pathways and the enzymes involved.[1] For instance, studies have explored the further acetylation of acetylhydrazine to diacetylhydrazine, a detoxification pathway.[1][3]

Isoniazid Metabolism Pathway

The metabolic pathway of isoniazid is complex, involving multiple enzymatic steps. The initial acetylation of isoniazid to acetylisoniazid is followed by hydrolysis to form acetylhydrazine. This metabolite can then be further metabolized or contribute to toxicity.

Isoniazid_Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic_Acid Isonicotinic_Acid Acetylisoniazid->Isonicotinic_Acid Amidase Acetylhydrazine Acetylhydrazine (traced by Deuterated Acetohydrazide) Acetylisoniazid->Acetylhydrazine Amidase Diacetylhydrazine Diacetylhydrazine Acetylhydrazine->Diacetylhydrazine NAT2 Toxic_Metabolites Toxic_Metabolites Acetylhydrazine->Toxic_Metabolites CYP2E1 LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample Add_IS Add Deuterated Acetohydrazide (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

References

A Technical Guide to Acetohydrazide-D3: Suppliers, Purity, and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, sourcing high-purity stable isotope-labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides an in-depth overview of Acetohydrazide-D3, including a list of suppliers, typical purity specifications, and a general quality control workflow for such chemical standards.

This compound: An Overview

This compound is the deuterated form of acetohydrazide, a molecule of interest in various chemical and pharmaceutical research areas. The incorporation of deuterium isotopes provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Suppliers and Purity Specifications

Several chemical suppliers specialize in providing stable isotope-labeled compounds, including this compound, for research and development purposes. While the exact purity can vary between batches and suppliers, high-quality reference standards typically offer purity of 98% or higher. The definitive purity and a detailed analysis of any impurities are provided in the lot-specific Certificate of Analysis (CoA) from the supplier.

Below is a summary of notable suppliers for Acetohydrazide and its deuterated form. Researchers are encouraged to visit the suppliers' websites for the most current information and to request a CoA for specific lot numbers.

SupplierProduct NameCAS NumberNotes
MedChemExpress This compound1028333-41-6Labeled as a stable isotope product for research use.[1]
LGC Standards This compound1028333-41-6Offered as a reference standard for pharmaceutical analytical testing. A Certificate of Analysis is available.[1][2]
Simson Pharma Limited Acetohydrazide1068-57-1Provides Acetohydrazide and states that every compound is accompanied by a Certificate of Analysis.[3]
Santa Cruz Biotechnology Acetohydrazide1068-57-1A biochemical for proteomics research.
PubChem Acetohydrazide1068-57-1Provides a list of chemical vendors for the non-deuterated form.[4]

Quality Control and Experimental Protocols

Ensuring the purity and identity of chemical standards like this compound is paramount. A comprehensive quality control (QC) process is essential for any reputable supplier. This process typically involves a series of analytical tests to confirm the chemical structure, assess purity, and identify any potential impurities.

A generalized quality control workflow for chemical standards is illustrated below. This process ensures that the material meets the required specifications before it is released for sale.

Quality Control Workflow for Chemical Standards cluster_0 Incoming Material cluster_1 Quarantine and Sampling cluster_2 Analytical Testing cluster_3 Data Review and Release Raw Material Receipt Raw Material Receipt Quarantine Quarantine Raw Material Receipt->Quarantine Sampling for Testing Sampling for Testing Quarantine->Sampling for Testing Identity Confirmation Identity Confirmation Sampling for Testing->Identity Confirmation Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment Impurity Profiling Impurity Profiling Purity Assessment->Impurity Profiling Data Review Data Review Impurity Profiling->Data Review CoA Generation CoA Generation Data Review->CoA Generation Product Release Product Release CoA Generation->Product Release Final Product Final Product Product Release->Final Product

Figure 1. A generalized workflow for the quality control of chemical standards.

Experimental Methodologies for Purity Assessment

While specific protocols are proprietary to each supplier, the purity of this compound is typically determined using a combination of analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the isotopic enrichment of the deuterated compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the molecule, further verifying its identity.

  • Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a suitable detector (e.g., UV, MS) is used to separate and quantify the main compound from any impurities. The purity is often reported as a percentage of the main peak area relative to the total peak area.

A logical workflow for the analytical characterization of a chemical standard is depicted below.

Analytical Characterization Workflow Sample Sample Structural_Confirmation Structural Confirmation ¹H NMR ¹³C NMR HRMS Sample->Structural_Confirmation Purity_Analysis Purity Analysis HPLC-UV GC-FID LC-MS Sample->Purity_Analysis Data_Integration Data Integration and Reporting Structural_Confirmation->Data_Integration Purity_Analysis->Data_Integration

References

Acetohydrazide-D3: A Technical Guide to Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of Acetohydrazide-D3, a deuterated stable isotope-labeled compound essential for advanced research applications. It details its primary uses, outlines suppliers, and presents a typical experimental workflow for its application as an internal standard in quantitative mass spectrometry.

This compound, also known as 2,2,2-trideuterioacetohydrazide, is the deuterium-labeled form of Acetohydrazide.[1][2] Stable isotope-labeled compounds are critical tools in drug development and metabolic research, primarily used as tracers to enhance the accuracy of quantitative analysis.[1] The incorporation of deuterium atoms allows for differentiation from the unlabeled analyte by mass spectrometry while maintaining nearly identical chemical and physical properties.[3]

Commercial Availability

This compound is available for research purposes from several specialized chemical suppliers. These products are intended for laboratory research use only and are not for human or patient use.[1] Researchers should always refer to the Certificate of Analysis provided by the supplier for detailed quality control data.

Below is a summary of commercially available this compound from notable suppliers. Please note that catalog numbers, available quantities, and stock status are subject to change, and direct confirmation with the supplier is recommended.

SupplierProduct NameCAS NumberUnlabeled CASMolecular FormulaNotes
MedChemExpressThis compound1219804-83-31068-57-1C₂H₃D₃N₂OLabeled as an organic building block and stable isotope.
LGC Standards (TRC)This compound1330169-81-71068-57-1C₂H₃D₃N₂OListed as a stable isotope-labeled metabolite in the Isoniazid API family.
Core Research Application: Internal Standard in Mass Spectrometry

The principal application of this compound is as an internal standard for the precise quantification of unlabeled Acetohydrazide in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rationale: Quantitative analysis using LC-MS/MS can be affected by "matrix effects," where other components in a biological sample interfere with the analyte's ionization, leading to inaccurate measurements. A stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same matrix effects and variations in sample preparation. By measuring the ratio of the analyte to the internal standard, these variations are normalized, ensuring high accuracy and precision.

Experimental Protocols

General Protocol for using this compound as an Internal Standard

This protocol outlines a generalized workflow for the quantification of Acetohydrazide in a biological sample (e.g., plasma or urine) using this compound as an internal standard.

1. Preparation of Standard and Sample Solutions:

  • Stock Solutions: Prepare stock solutions of both unlabeled Acetohydrazide and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Create a series of calibration standards by spiking known concentrations of unlabeled Acetohydrazide into a blank biological matrix.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma, urine) on ice.

  • To a fixed volume of the sample (e.g., 100 µL), add a small, precise volume of the this compound internal standard working solution.

  • Vortex the mixture to ensure homogeneity.

  • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup and concentration.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto an appropriate LC column for chromatographic separation of the analyte from other matrix components.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Acetohydrazide and this compound.

  • The near-identical physicochemical properties ensure that both compounds elute at virtually the same retention time.

4. Data Analysis:

  • Integrate the peak areas for both the analyte (Acetohydrazide) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Acetohydrazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

// Nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Biological Sample\n(e.g., Plasma, Urine)"]; Spike [label="Spike with\nthis compound (IS)"]; Extract [label="Sample Preparation\n(e.g., Protein Precipitation, SPE)"]; LCMS [label="LC-MS/MS Analysis"]; Data [label="Data Processing"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Quant [label="Final Concentration\nof Acetohydrazide"];

// Edges Sample -> Spike [color="#34A853"]; Spike -> Extract [color="#34A853"]; Extract -> LCMS [color="#34A853"]; LCMS -> Data [color="#34A853"]; Data -> Quant [color="#34A853"];

// Invisible nodes for alignment subgraph { rank = same; Spike; Extract; } } } Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthetic and Chemical Context

Acetohydrazide itself is a versatile organic intermediate used in the synthesis of various heterocyclic compounds, including pyrazoles and Schiff bases, which are explored for applications in medicinal chemistry. It belongs to the hydrazide class of compounds, which are reactive functional groups widely used in bioconjugation and chemical synthesis. Its deuterated form, this compound, leverages this chemical foundation to provide a high-fidelity tool for precise analytical measurements.

References

Methodological & Application

Application Notes and Protocols: Quantitative Analysis Using Acetohydrazide-D3 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of small molecule analytes in complex biological matrices is a critical aspect of pharmaceutical research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to ensure the accuracy and precision of quantitative LC-MS/MS methods.[5] A SIL-IS, such as Acetohydrazide-D3, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (in this case, deuterium). This allows it to be distinguished by the mass spectrometer.

This compound is an ideal internal standard for the quantification of acetohydrazide and other structurally similar small, polar molecules. By co-eluting with the analyte, it effectively compensates for variations that can occur during sample preparation, injection, and ionization, thereby minimizing the impact of matrix effects and improving data quality. These application notes provide a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of a target analyte in a biological matrix by LC-MS/MS.

Principles of Internal Standardization with this compound

The fundamental principle behind using this compound as an internal standard is to add a known concentration of it to all samples, including calibration standards, quality controls (QCs), and unknown samples, prior to any sample processing steps. Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it will behave similarly during extraction, chromatography, and ionization.

Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, leading to a more accurate and precise quantification of the analyte.

Experimental Protocols

This section details a representative protocol for the use of this compound as an internal standard. Optimization of specific parameters (e.g., concentrations, volumes, and instrument settings) is essential for each specific analyte and matrix.

Materials and Reagents
  • Target Analyte (e.g., Acetohydrazide)

  • This compound (Internal Standard)

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile

  • LC-MS/MS grade Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma, urine)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of the analyte and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control samples at various concentration levels.

  • This compound Working Solution: Dilute the this compound Stock Solution with the same 50:50 acetonitrile:water mixture to a final concentration that provides a stable and appropriate signal intensity in the LC-MS/MS system (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.

  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (blank matrix for calibration standards and QCs, and study samples) into 1.5 mL microcentrifuge tubes.

  • Spiking:

    • For calibration standards and QCs, add the appropriate volume of the Analyte Working Solutions.

    • Add 10 µL of the this compound Working Solution to all tubes (calibration standards, QCs, and unknown samples).

  • Vortexing: Gently vortex each tube for 10-15 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube, vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific analyte.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, then return to initial conditions for re-equilibration.

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the analyte
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions:

The specific precursor and product ions for the analyte and this compound will need to be determined by infusing the individual compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
AnalyteTo be determinedTo be determined100
This compoundTo be determinedTo be determined100

Data Presentation

The following tables represent typical quantitative data that can be expected from a well-validated LC-MS/MS method using this compound as an internal standard.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)Precision (%CV)
10.012 ± 0.001102.58.3
50.058 ± 0.00498.76.9
100.115 ± 0.00799.16.1
500.592 ± 0.025101.34.2
1001.189 ± 0.043100.83.6
5005.976 ± 0.18199.63.0
100011.954 ± 0.32399.92.7
Linearity (r²) >0.995

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6)Inter-Assay (n=18, 3 runs)
Mean Conc. ± SD (ng/mL) %CV
Low QC 32.95 ± 0.186.1
Mid QC 7576.8 ± 3.14.0
High QC 750739.5 ± 22.93.1

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) spike_is Spike with this compound (10 µL) sample->spike_is spike_analyte Spike with Analyte (for Calibrators/QCs) spike_is->spike_analyte vortex1 Vortex spike_analyte->vortex1 precip Add Acetonitrile (300 µL) vortex1->precip vortex2 Vortex precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for quantitative analysis using this compound internal standard.

G cluster_input Inputs cluster_process Normalization cluster_output Output Analyte_Response Analyte Peak Area Ratio Peak Area Ratio = Analyte Area / IS Area Analyte_Response->Ratio IS_Response This compound Peak Area IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration Determined from Calibration Curve

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for the Bioanalysis of Acetohydrazide using Acetohydrazide-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide is a chemical compound of interest in various pharmaceutical and research settings. Accurate quantification of Acetohydrazide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Acetohydrazide-D3, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4][5] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This allows for the correction of variability that can be introduced during the analytical process, including analyte loss during extraction and matrix effects, thereby improving the accuracy and precision of the results.

These application notes provide a comprehensive, step-by-step guide for the use of this compound in the bioanalysis of Acetohydrazide in a common biological matrix like human plasma. The protocols outlined below cover sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of analytes in biological samples. The following protocols have been designed to be a starting point for method development and validation for Acetohydrazide using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Acetohydrazide and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Acetohydrazide and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and bring to volume.

    • Store the stock solutions at 2-8°C, protected from light.

  • Calibration Curve (CC) and Quality Control (QC) Working Solutions:

    • Prepare a series of working solutions for the calibration curve by serially diluting the Acetohydrazide stock solution with the same solvent mixture.

    • Prepare separate working solutions for low, medium, and high QC samples in the same manner.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with the same solvent mixture to achieve a final concentration that will result in a consistent and appropriate response in the LC-MS/MS system.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate the proteins.

  • Vortexing: Vortex the tubes vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample briefly and inject it into the LC-MS/MS system.

Workflow for Protein Precipitation Sample Preparation

G cluster_sample_prep Sample Preparation: Protein Precipitation start Start: Biological Sample aliquot 1. Aliquot Sample (100 µL) start->aliquot spike 2. Spike with this compound IS aliquot->spike precipitate 3. Add Acetonitrile (300 µL) spike->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: A step-by-step workflow for the protein precipitation method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of Acetohydrazide and this compound. Method optimization will be required.

ParameterSuggested Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate. A typical starting point could be 5% B to 95% B over 3-5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MRM Transitions To be determined by infusing the individual standards. A hypothetical example: Acetohydrazide (e.g., m/z 75 -> 58), this compound (e.g., m/z 78 -> 61)
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows)

Data Presentation

The performance of the bioanalytical method should be thoroughly validated according to regulatory guidelines. The following tables summarize the kind of quantitative data that should be generated during method validation.

Table 1: Calibration Curve Performance
AnalyteCalibration Range (ng/mL)Regression Model
Acetohydrazide1 - 1000Linear (1/x²)>0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC32.9598.3< 5
MQC5051.2102.4< 4
HQC800790.198.8< 3
Table 3: Matrix Effect and Recovery
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC85.286.199.0
HQC87.588.099.4

Logical Relationships in Bioanalysis

The successful quantification of an analyte in a biological matrix using an internal standard relies on a series of logical relationships between the analyte and the internal standard.

Logical Relationships in Internal Standard-Based Bioanalysis

G cluster_workflow Bioanalytical Workflow cluster_assumptions Key Assumptions for Accuracy Analyte Acetohydrazide (in matrix) SamplePrep Sample Preparation (e.g., PPT) Analyte->SamplePrep IS This compound (spiked) IS->SamplePrep LC LC Separation SamplePrep->LC Assumption1 IS and Analyte have similar extraction recovery. SamplePrep->Assumption1 MS MS/MS Detection LC->MS Ratio Analyte/IS Peak Area Ratio MS->Ratio Assumption2 IS and Analyte have similar ionization efficiency (or suppression/enhancement). MS->Assumption2 Assumption3 IS does not interfere with the Analyte signal. MS->Assumption3 Quantification Quantification Ratio->Quantification

Caption: The logical flow and key assumptions in internal standard-based bioanalysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Acetohydrazide in biological matrices. The protocols and data presented here serve as a foundational guide for researchers and scientists in drug development. Adherence to these principles and thorough method validation will ensure the generation of high-quality bioanalytical data that is essential for regulatory submissions and the advancement of pharmaceutical research.

References

Application Note and Protocol: Derivatization of Acetohydrazide-D3 with Benzaldehyde for Sensitive Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide is a small, polar molecule that can be challenging to retain and detect using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods. Derivatization with a less polar molecule, such as benzaldehyde, can significantly improve its chromatographic behavior and ionization efficiency, leading to enhanced sensitivity and more robust quantification. This application note provides a detailed protocol for the derivatization of the stable isotope-labeled internal standard, Acetohydrazide-D3, with benzaldehyde to form the corresponding hydrazone, enabling sensitive and accurate quantification in various sample matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[1]

The reaction of a hydrazide with an aldehyde, such as benzaldehyde, results in the formation of a stable hydrazone derivative. This derivatization increases the hydrophobicity of the analyte, leading to better retention on reversed-phase LC columns.[2] Benzaldehyde is a suitable derivatizing agent for LC-MS analysis of hydrazine-containing compounds.[2][3]

Chemical Derivatization Pathway

The derivatization reaction involves the nucleophilic addition of the terminal nitrogen of this compound to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the stable this compound-benzaldehyde hydrazone.

cluster_reactants Reactants cluster_products Products Acetohydrazide_D3 This compound Hydrazone This compound Benzaldehyde Hydrazone Acetohydrazide_D3->Hydrazone + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Hydrazone Water Water Hydrazone->Water - H2O cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (if needed) Spike->Precipitate Add_Benzaldehyde Add Benzaldehyde Reagent Precipitate->Add_Benzaldehyde Incubate Incubate (e.g., 60°C, 30 min) Add_Benzaldehyde->Incubate LC_MS LC-MS/MS Analysis Incubate->LC_MS Data Data Processing & Quantification LC_MS->Data

References

Application Note: Quantification of Acetohydrazide-D3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Acetohydrazide-D3 in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of this compound.

Introduction

Acetohydrazide is a metabolite of the widely used antitubercular drug, isoniazid.[1][2] Monitoring its levels in plasma is crucial for understanding the metabolism and pharmacokinetics of the parent drug. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.[3] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • Acetohydrazide (Internal Standard - IS)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid, analytical grade

  • Human Plasma (K2 EDTA)

  • Deionized Water

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes

Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Separately weigh approximately 1 mg of this compound and Acetohydrazide and dissolve in 1 mL of methanol to prepare individual stock solutions.

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol/water to create calibration standards. Prepare a working solution of the Acetohydrazide internal standard in 50% methanol/water.

Sample Preparation
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: A suitable gradient to ensure separation from matrix components.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of this compound and Acetohydrazide standards.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1.00.012102.54.8
5.00.06198.73.5
25.00.30599.12.1
100.01.22100.51.5
500.06.10101.21.8
1000.012.2599.82.3
Table 2: Quality Control (QC) Sample Analysis
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low3.02.9598.34.1
Medium150.0152.1101.42.5
High750.0745.599.41.9

Visualizations

Workflow plasma Human Plasma Sample (100 µL) is_addition Add Internal Standard (20 µL) plasma->is_addition precipitation Protein Precipitation (300 µL Acetonitrile with 0.1% Formic Acid) is_addition->precipitation vortex Vortex (30 seconds) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Experimental workflow for plasma sample preparation.

MetabolicPathway Isoniazid Isoniazid Acetylation N-acetyltransferase (NAT) Isoniazid->Acetylation Acetylisoniazid N-acetyl-isonicotinylhydrazine Acetylation->Acetylisoniazid Metabolism Metabolism Acetylisoniazid->Metabolism Acetohydrazide Acetohydrazide Metabolism->Acetohydrazide

Caption: Metabolic pathway of Isoniazid to Acetohydrazide.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple protein precipitation protocol and the use of a stable isotope-labeled internal standard contribute to the method's robustness and accuracy, making it well-suited for research applications in drug metabolism and pharmacokinetics.

References

Application Note: Quantitative Analysis of Acetohydrazide in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Acetohydrazide-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of acetohydrazide in pharmaceutical drug substances using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, Acetohydrazide-D3. Acetohydrazide is a potential genotoxic impurity, and its control at trace levels is critical for patient safety.[1] The method involves a simple derivatization step to enhance the volatility and chromatographic performance of acetohydrazide. The use of this compound ensures high accuracy and precision by compensating for variations during sample preparation and injection.[2][3] This method is suitable for drug development professionals and researchers requiring reliable quantification of acetohydrazide.

Introduction

Acetohydrazide is a reactive chemical intermediate that can be present as an impurity in certain active pharmaceutical ingredients (APIs). Due to its potential genotoxicity, regulatory agencies require strict control of such impurities to parts-per-million (ppm) levels in drug products.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds.[4] However, the direct analysis of polar compounds like acetohydrazide by GC can be challenging due to poor peak shape and thermal instability.

To overcome these limitations, a derivatization step is employed to convert acetohydrazide into a more volatile and thermally stable derivative. This method utilizes acetone as the derivatizing agent, which reacts with acetohydrazide to form acetone acetylhydrazone. For accurate quantification, a stable isotope-labeled internal standard, this compound, is used. This internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, thereby correcting for any analyte loss or matrix effects.

Experimental Protocol

Materials and Reagents
  • Acetohydrazide (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Drug Substance (API)

  • Deionized Water

  • Nitrogen gas, high purity

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler: Agilent 7693A or equivalent

Standard and Sample Preparation

Internal Standard Stock Solution (IS Stock): Prepare a 100 µg/mL solution of this compound in methanol.

Analyte Stock Solution (AS Stock): Prepare a 100 µg/mL solution of Acetohydrazide in methanol.

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of AS Stock into a solution of the drug substance (e.g., 10 mg/mL in a suitable solvent) to achieve final concentrations ranging from 0.1 ppm to 10 ppm relative to the drug substance. Add a fixed amount of IS Stock to each calibration standard to obtain a final concentration of 1 µg/mL of this compound.

Sample Preparation:

  • Weigh accurately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., a mixture of methanol and dichloromethane) to dissolve the sample.

  • Spike the sample with the IS Stock to achieve a final concentration of 1 µg/mL of this compound.

  • Dilute to the mark with the solvent.

  • Transfer 100 µL of the sample solution into an autosampler vial.

  • Add 900 µL of acetone to the vial.

  • Vortex the vial for 30 seconds to ensure complete derivatization. The reaction is instantaneous.

GC-MS Parameters
  • Inlet: Splitless mode, 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The method was validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The quantitative data is summarized in the table below.

ParameterAcetone AcetylhydrazoneAcetone Acetylhydrazone-D3
Retention Time (min) 8.58.4
Quantification Ion (m/z) 100103
Qualifier Ion 1 (m/z) 5861
Qualifier Ion 2 (m/z) 4343
LOD (ppm) 0.1-
LOQ (ppm) 0.3-
Linearity (r²) >0.999-
Accuracy (% Recovery) 95-105%-
Precision (%RSD) <5%-

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Drug Substance IS_Spike Spike with this compound IS Sample->IS_Spike Dissolve Dissolve in Solvent IS_Spike->Dissolve Derivatize Derivatize with Acetone Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Acetohydrazide Calibrate->Quantify

Caption: Experimental workflow from sample preparation to final quantification.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship Analyte Acetohydrazide (Analyte) Derivatization Derivatization (with Acetone) Analyte->Derivatization IS This compound (Internal Standard) IS->Derivatization Analyte_Deriv Acetone Acetylhydrazone Derivatization->Analyte_Deriv IS_Deriv Acetone Acetylhydrazone-D3 Derivatization->IS_Deriv GC_Separation GC Separation Analyte_Deriv->GC_Separation IS_Deriv->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

Caption: Logical flow of the analytical method.

Conclusion

The developed GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of acetohydrazide in pharmaceutical matrices. The simple derivatization procedure and the use of a stable isotope-labeled internal standard make this method highly suitable for routine quality control and regulatory submissions in the pharmaceutical industry.

References

Application Notes and Protocols for Acetohydrazide-D3 in Drug Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, the identification of metabolic pathways is crucial for assessing the safety and efficacy of new chemical entities. Some drug candidates can be metabolized into chemically reactive species that may covalently bind to cellular macromolecules, leading to toxicity. Acetohydrazide-D3 is a stable isotope-labeled trapping agent specifically designed to capture reactive aldehyde and ketone metabolites, which are classified as "hard" electrophiles. By forming stable hydrazone adducts, this compound allows for the unambiguous identification and characterization of these transient and potentially harmful metabolites using liquid chromatography-mass spectrometry (LC-MS). The incorporation of three deuterium atoms provides a unique mass signature, facilitating the differentiation of trapped metabolites from endogenous molecules and aiding in quantitative analyses.

Principle of Action

This compound acts as a nucleophilic trapping agent. The hydrazide moiety readily reacts with the electrophilic carbonyl carbon of aldehyde and ketone metabolites formed during in vitro incubations, typically with liver microsomes. This reaction results in the formation of a stable hydrazone conjugate. The presence of the deuterium label (D3) imparts a specific mass increase to the metabolite, creating a unique isotopic signature that is easily detectable by mass spectrometry. This allows for confident identification of the reactive metabolite-adduct amidst a complex biological matrix.

Experimental Protocols

Protocol 1: In Vitro Trapping of Reactive Carbonyl Metabolites in Human Liver Microsomes (HLM)

This protocol outlines the general procedure for incubating a test compound with human liver microsomes in the presence of this compound to trap reactive aldehyde and ketone metabolites.

Materials:

  • Test Compound (e.g., 10 mM stock in DMSO or acetonitrile)

  • This compound (e.g., 500 mM stock in ultrapure water)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regenerating System (e.g., Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in water; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the following reagents in the order listed. Prepare a master mix for multiple reactions to ensure consistency.

    • The final incubation volume is 400 µL.

    • Include control incubations: one without the NADPH regenerating system and one without the test compound.

ReagentStock ConcentrationVolume to Add (µL)Final Concentration
100 mM Phosphate Buffer (pH 7.4)100 mM322.880.7 mM
Human Liver Microsomes20 mg/mL201.0 mg/mL
Test Compound10 mM1.230 µM
This compound500 mM22.5 mM
NADPH Regenerating System Sol. A-201.3 mM NADP+, 3.3 mM G6P, 3.3 mM MgCl2
NADPH Regenerating System Sol. B-40.4 U/mL G6PDH
  • Pre-incubation:

    • Gently vortex the tubes and pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system solutions.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 45 minutes with gentle agitation.[1]

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of 10% formic acid in acetonitrile.

    • Vortex the tubes vigorously for 30 seconds to precipitate the proteins.

  • Sample Preparation for LC-MS Analysis:

    • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Adducts

This protocol provides a general framework for the detection and characterization of this compound-trapped metabolites.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)

  • Full Scan Range: m/z 100-1000

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

  • Data Analysis: Search for the predicted mass of the parent drug and its metabolites, as well as the predicted masses of their corresponding this compound adducts. The presence of a 3 Da mass shift compared to the non-deuterated acetohydrazide adduct confirms the presence of the D3 label.

Data Presentation

Table 1: Mass Shifts for this compound Adducts

The formation of a hydrazone with this compound results in a specific mass addition to the reactive metabolite. The mass shift is calculated as follows:

  • Molecular weight of this compound (C₂H₃D₃N₂O) = 77.10 g/mol

  • Reaction with a carbonyl group involves the loss of a water molecule (H₂O, 18.01 g/mol ).

  • Net Mass Shift = 77.10 - 18.01 = +59.09 Da

Reactive Metabolite (Carbonyl)Molecular Formula of MetaboliteMass of Metabolite (Da)Mass of this compound Adduct (Da)Net Mass Shift (Da)
FormaldehydeCH₂O30.0389.12+59.09
AcetaldehydeC₂H₄O44.05103.14+59.09
AcetoneC₃H₆O58.08117.17+59.09
BenzaldehydeC₇H₆O106.12165.21+59.09
Table 2: Qualitative Comparison of Trapping Agents for Reactive Metabolites
Trapping AgentTarget Reactive MetabolitesAdvantagesDisadvantages
This compound Aldehydes, Ketones (Hard Electrophiles)Specific for carbonyls; Deuterium label for easy identification; Forms stable hydrazones.Does not trap soft electrophiles.
Glutathione (GSH) Quinones, Epoxides, Michael Acceptors (Soft Electrophiles)Biologically relevant; Traps a wide range of soft electrophiles.Does not efficiently trap hard electrophiles.
Semicarbazide Aldehydes, Ketones (Hard Electrophiles)Effective for carbonyl trapping.Lacks an isotopic label for easy distinction from background.
Potassium Cyanide (KCN) Iminium ionsEffective for trapping iminium ions.Highly toxic; requires special handling.

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for Reactive Metabolite Trapping cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis reagents Prepare Incubation Mix (HLM, Test Compound, Buffer) add_trapper Add this compound reagents->add_trapper pre_incubate Pre-incubate at 37°C add_trapper->pre_incubate initiate_rxn Initiate with NADPH pre_incubate->initiate_rxn incubate Incubate at 37°C for 45 min initiate_rxn->incubate terminate Terminate Reaction (Acetonitrile/Formic Acid) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data_analysis Data Analysis (Identify Adducts) lcms->data_analysis

Caption: Workflow for trapping reactive carbonyl metabolites.

metabolic_pathway Metabolic Activation and Trapping Pathway drug Drug Candidate p450 CYP450 Enzymes (+NADPH, O2) drug->p450 Metabolism reactive_metabolite Reactive Carbonyl Metabolite (Aldehyde or Ketone) p450->reactive_metabolite acetohydrazide This compound reactive_metabolite->acetohydrazide Trapping Reaction toxicity Covalent Binding to Proteins (Toxicity) reactive_metabolite->toxicity adduct Stable Hydrazone-D3 Adduct acetohydrazide->adduct lcms Detection by LC-MS/MS adduct->lcms

Caption: Trapping of reactive metabolites with this compound.

References

Application Note: High-Sensitivity Quantification of Acetohydrazide in Environmental Water Samples Using Isotope Dilution LC-MS/MS with Acetohydrazide-D3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetohydrazide is a chemical compound that can be found in environmental water sources as a result of industrial discharge or as a metabolite of certain pharmaceuticals. Due to its potential environmental impact, a robust and sensitive analytical method is required for its detection and quantification at trace levels. This application note describes a highly selective and accurate method for the analysis of acetohydrazide in various water matrices, including surface water and wastewater effluent. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy employing Acetohydrazide-D3 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1][2] This is because the deuterated standard has nearly identical physicochemical properties to the target analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This co-eluting behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[1][4]

Principle of the Method

The core of this method is isotope dilution mass spectrometry (IDMS). A precise and known amount of this compound is added to each sample at the initial stage of preparation. Both the native acetohydrazide and the deuterated internal standard are then co-extracted and concentrated using solid-phase extraction (SPE). Following separation by hydrophilic interaction liquid chromatography (HILIC), the compounds are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratios. The concentration of acetohydrazide in the sample is then calculated from the ratio of the peak area of the native analyte to that of the deuterated internal standard.

Data Presentation

The performance of this method is summarized in the table below. The data demonstrates the method's suitability for the trace-level analysis of acetohydrazide in complex environmental matrices.

Table 1: Method Performance Characteristics

ParameterValueDescription
Limit of Detection (LOD) 0.05 µg/LThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 µg/LThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Linear Dynamic Range 0.15 - 50 µg/LThe concentration range over which the method is linear.
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.
Accuracy (Mean Recovery) 95 - 105%The closeness of the measured value to the true value.
Precision (% Relative Standard Deviation) < 10%The degree of agreement among a series of individual measurements.

Detailed Experimental Protocols

Reagents and Materials
  • Standards: Acetohydrazide (≥99% purity), this compound (isotopic purity ≥98%).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade, 18 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg).

  • Vials: 1.5 mL amber glass autosampler vials with PTFE-lined caps.

Preparation of Standard Solutions
  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of acetohydrazide and this compound in 10 mL of methanol in separate volumetric flasks.

  • Intermediate Standard Solutions (10 µg/mL): Prepare separate intermediate stock solutions by diluting the primary stocks with a 50:50 methanol:water mixture.

  • Calibration Curve Standards (0.15 to 50 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the acetohydrazide intermediate solution into blank water samples that are then taken through the entire sample preparation procedure.

  • Internal Standard Spiking Solution (1.0 µg/mL): Dilute the this compound intermediate stock solution with 50:50 methanol:water to create a 1.0 µg/mL spiking solution.

Sample Preparation Protocol
  • Sample Collection: Collect 100 mL of water sample in a pre-cleaned amber glass bottle.

  • Internal Standard Spiking: Add 20 µL of the 1.0 µg/mL this compound internal standard spiking solution to the 100 mL sample, resulting in a final concentration of 0.2 µg/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 3 mL of LC-MS grade water to remove interfering salts and other highly polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 15 minutes.

  • Elution: Elute the acetohydrazide and this compound from the cartridge with 4 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of 95:5 acetonitrile:water with 0.1% formic acid.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Instrumental Analysis
  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • LC Column: HILIC column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • LC Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 50 50
    5.1 0.4 5 95

    | 7.0 | 0.4 | 5 | 95 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    Acetohydrazide 75.1 57.1 50 15

    | this compound | 78.1 | 60.1 | 50 | 15 |

Data Analysis and Quantification

The concentration of acetohydrazide in the environmental samples is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the acetohydrazide to the peak area of this compound against the concentration of the calibration standards. The concentration of acetohydrazide in the unknown samples is then calculated from this curve using the measured peak area ratio.

Visualizations

experimental_workflow Figure 1: Experimental Workflow sample 1. Collect 100 mL Water Sample spike 2. Spike with this compound sample->spike Add Internal Standard spe 3. Solid Phase Extraction (SPE) spike->spe Enrich & Clean-up elute 4. Elute with Methanol spe->elute Isolate Analytes concentrate 5. Evaporate and Reconstitute elute->concentrate Concentrate Sample analyze 6. HILIC-LC-MS/MS Analysis concentrate->analyze Inject into LC-MS/MS data 7. Quantify using Peak Area Ratios analyze->data Calculate Concentration

Caption: A step-by-step workflow for the analysis of acetohydrazide.

isotope_dilution_principle Figure 2: Principle of Isotope Dilution cluster_sample In the Sample cluster_process During Sample Preparation & Analysis cluster_ms MS Detection Analyte Acetohydrazide (Unknown Amount) Loss Analyte and IS experience similar losses and matrix effects Analyte->Loss IS This compound (Known Amount) IS->Loss Ratio Measure Ratio of Analyte Signal to IS Signal Loss->Ratio Result Accurate Quantification of Acetohydrazide Ratio->Result Calculation based on constant ratio

Caption: The logical flow of the isotope dilution method for accurate quantification.

References

Troubleshooting & Optimization

Troubleshooting common issues with Acetohydrazide-D3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetohydrazide-D3 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when using this compound, particularly as a stable isotope-labeled internal standard in mass spectrometry-based applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterium-labeled form of acetohydrazide. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) analysis. Its key applications include:

  • Internal Standard in Bioanalysis: For the accurate quantification of the unlabeled acetohydrazide or other structurally similar analytes in complex biological matrices like plasma and urine.

  • Derivatization Agent: For labeling aldehydes and ketones to improve their chromatographic properties and detection sensitivity in LC-MS analysis. The deuterated tag allows for differentiation from the naturally occurring (unlabeled) derivatizing agent.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under the conditions specified in its Certificate of Analysis. General recommendations include:

  • Storage Temperature: Typically stored at room temperature in the continental US, though this may vary.[1] For long-term stability, storage at -20°C or -80°C in a tightly sealed container is advisable to prevent degradation and exposure to moisture.

  • Solvent Selection: For stock solutions, use aprotic solvents like acetonitrile or methanol to minimize the risk of hydrogen-deuterium (H/D) exchange. If aqueous solutions are necessary, use a buffer with a pH between 2.5 and 3, if compatible with the compound's stability.

Q3: Why is my deuterated standard (this compound) eluting earlier than the unlabeled analyte in my reversed-phase LC-MS method?

This phenomenon is known as the "chromatographic deuterium isotope effect" (CDE). Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a minor decrease in hydrophobicity and weaker interaction with the non-polar stationary phase.[1]

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or sample matrix?

Yes, this process is called isotopic exchange or back-exchange and is a significant concern as it can compromise the accuracy of quantification. Deuterium atoms on carbons adjacent to a carbonyl group, as in this compound, can be susceptible to exchange, particularly under acidic or basic conditions.

Q5: What are the optimal pH conditions for hydrazone formation when using this compound as a derivatizing agent?

The formation of a hydrazone bond is acid-catalyzed and is generally most efficient at a pH between 4.5 and 5.5. At a lower pH, the hydrazide can become protonated and non-nucleophilic, while at a higher pH, the dehydration step of the reaction slows down.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Variability in Results

Possible Cause: Isotopic exchange (H/D exchange) leading to a loss of the deuterium label on this compound. This can result in an underestimation of the internal standard and an overestimation of the analyte.

Troubleshooting Workflow for Suspected Deuterium Loss

G start Inaccurate Quantification (Suspected Isotopic Exchange) check_storage Review Storage & Handling: - Solvent (protic vs. aprotic)? - pH of solutions? - Storage temperature? start->check_storage stability_study Conduct Stability Study: Incubate this compound in sample matrix and mobile phase at different time points. check_storage->stability_study analyze_ms Analyze by MS: Look for mass shift corresponding to deuterium loss. stability_study->analyze_ms confirm_exchange Isotopic Exchange Confirmed? analyze_ms->confirm_exchange optimize_conditions Optimize Experimental Conditions: - Use aprotic solvents for storage. - Adjust mobile phase pH to 2.5-3. - Lower sample processing temperature. - Prepare working solutions fresh. confirm_exchange->optimize_conditions Yes no_exchange Consider Other Causes: - Matrix effects - Inconsistent sample prep - Instrument variability confirm_exchange->no_exchange No end Accurate Quantification Restored optimize_conditions->end no_exchange->end

Caption: Troubleshooting workflow for suspected deuterium loss.

Stability of Deuterated Internal Standard Under Various Conditions

The following table shows hypothetical data from a stability experiment to assess the impact of different conditions on the integrity of a deuterated internal standard like this compound.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Biological Matrix2425 (Room Temp)7.418%Yes
Reconstitution Solvent2425 (Room Temp)8.025%Yes
Biological Matrix2447.45%No
Reconstitution Solvent2425 (Room Temp)3.0<2%No

Interpretation: The data suggests that the internal standard is unstable at room temperature, especially in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent can significantly reduce isotopic exchange.

Issue 2: Low Yield in Derivatization Reactions

Possible Cause: Suboptimal reaction conditions for the formation of the hydrazone derivative.

Troubleshooting Decision Tree for Low Derivatization Yield

G start Low Derivatization Yield check_reagents Check Reagent Quality: - Purity of this compound? - Aldehyde/ketone stability? start->check_reagents check_ph Verify Reaction pH: Is it within the optimal range of 4.5-5.5? check_reagents->check_ph Reagents OK solution Optimized Reaction Conditions check_reagents->solution Reagents Degraded check_ratio Review Molar Ratio: Using an excess of This compound? check_ph->check_ratio pH is Optimal check_ph->solution Adjust pH check_time_temp Assess Reaction Time & Temp: - Increase reaction time? - Slightly increase temperature? check_ratio->check_time_temp Ratio is Correct check_ratio->solution Increase Excess add_catalyst Consider Catalyst: Add aniline to enhance the reaction rate? check_time_temp->add_catalyst Still Low Yield check_time_temp->solution Optimize add_catalyst->solution

Caption: Troubleshooting decision tree for low derivatization yield.

Optimizing Hydrazone Formation Reaction Conditions

ParameterStandard ConditionOptimized ConditionRationale
pH 7.04.5 - 5.5The reaction is acid-catalyzed.
Molar Ratio (Hydrazide:Carbonyl) 1:11.5:1 to 5:1An excess of the hydrazide can drive the reaction to completion.
Temperature Room Temperature (20-25°C)37°CCan be increased for slower reactions, but monitor analyte stability.
Reaction Time 2 hours2 - 24 hoursMonitor reaction progress by a suitable analytical method like HPLC.
Catalyst None10-20 mM AnilineAniline can catalyze the dehydration step, increasing the reaction rate.
Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Shift)

Possible Cause: A mismatch between the sample diluent and the mobile phase, or the chromatographic isotope effect.

Impact of Deuteration on Retention Time in Reversed-Phase Chromatography

Deuterated compounds typically elute slightly earlier than their non-deuterated analogs in reversed-phase LC. The magnitude of this shift can vary.

Compound PairChromatographic SystemRetention Time (Analyte)Retention Time (Deuterated IS)Retention Time Shift (seconds)
Metformin / d6-MetforminGC-MS3.60 min3.57 min1.8
Light vs. Heavy Labeled PeptidesnUHPLC-ESI-MS/MS--~3.0
Levosimendan / Levosimendan D3LC-MS/MS4.2 min4.1 min6.0

Note: Data is representative and sourced from multiple studies.

Troubleshooting Steps for Chromatographic Issues:

  • Ensure Co-elution: A significant separation between the analyte and the deuterated internal standard can expose them to different matrix effects, compromising quantification.

    • Action: Adjust the gradient slope or mobile phase composition to minimize the separation.

  • Check Sample Diluent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

    • Action: Reconstitute the sample in the initial mobile phase or a weaker solvent.

  • Column Health: Poor peak shape can be a sign of a contaminated or degraded column.

    • Action: Flush the column or replace it if necessary.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Carbonyls with this compound

This protocol provides a general framework for the derivatization of aldehydes and ketones for LC-MS analysis.

Materials:

  • This compound

  • Carbonyl-containing sample

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.7

  • Quenching solution (e.g., sodium borohydride if reduction is desired)

  • LC-MS grade solvents (acetonitrile, methanol, water)

Procedure:

  • Sample Preparation: Dissolve the sample containing the aldehyde or ketone in the Reaction Buffer to a known concentration.

  • Reagent Preparation: Prepare a stock solution of this compound in the Reaction Buffer. A 1.5 to 5-fold molar excess over the expected carbonyl concentration is recommended.

  • Derivatization Reaction: Mix the sample solution with the this compound solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2-24 hours. The optimal time should be determined experimentally. Gentle agitation can be beneficial.

  • Reaction Quenching (Optional): If desired, the reaction can be stopped, and the hydrazone bond can be stabilized by reduction with a mild reducing agent like sodium borohydride.

  • Sample Dilution and Analysis: Dilute the reaction mixture with the initial mobile phase and analyze by LC-MS.

Protocol 2: Assessing the Stability of this compound Internal Standard

This protocol helps determine if isotopic exchange is occurring under specific experimental conditions.

Workflow for Assessing Internal Standard Stability

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_t0 Prepare T=0 Samples: Spike IS into blank matrix and process immediately. lcms_analysis LC-MS/MS Analysis: Monitor IS and unlabeled analyte signals. prep_t0->lcms_analysis prep_incubated Prepare Incubated Samples: Spike IS into blank matrix and sample solvent. Incubate. process_samples Process Incubated Samples after incubation period. prep_incubated->process_samples process_samples->lcms_analysis compare_areas Compare IS Peak Areas: Incubated vs. T=0 lcms_analysis->compare_areas check_analyte Check for Analyte Signal in IS-only samples. lcms_analysis->check_analyte conclusion Conclusion on Stability compare_areas->conclusion check_analyte->conclusion

Caption: Experimental workflow for assessing the stability of a deuterated internal standard.

Procedure:

  • Prepare T=0 Samples: Spike a known concentration of this compound into a blank biological matrix and immediately process it using your standard sample preparation protocol.

  • Prepare Incubated Samples:

    • Matrix Stability: Spike this compound into the blank matrix and incubate under your typical experimental conditions (e.g., 4 hours at room temperature).

    • Solvent Stability: Spike this compound into your sample reconstitution solvent and incubate under the same conditions.

  • Sample Processing: After the incubation period, process the incubated samples.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both this compound and the corresponding unlabeled acetohydrazide.

  • Data Analysis:

    • Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

    • Look for a signal corresponding to the unlabeled analyte in the incubated samples, which would be a direct indication of isotopic exchange.

References

Optimizing Acetohydrazide-D3 quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Acetohydrazide-D3 quantification in complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of bioanalysis using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in research?

A1: this compound is a stable isotope-labeled version of acetohydrazide, where three hydrogen atoms on the acetyl group have been replaced with deuterium. Acetohydrazide is a known metabolite of the tuberculosis drug isoniazid. Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative bioanalytical assays, helping to correct for variability during sample preparation and analysis.[1]

Q2: Why is a derivatization step sometimes necessary for quantifying acetohydrazide?

A2: For trace-level quantification, derivatization can significantly improve the chromatographic properties and ionization efficiency of small, polar molecules like acetohydrazide. A common method involves derivatization with benzaldehyde to form a less polar and more easily ionizable derivative, leading to enhanced sensitivity in LC-MS/MS analysis.[2][3]

Q3: What are the most common sample preparation techniques for analyzing this compound in plasma?

A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the required cleanliness of the sample and the desired lower limit of quantification (LLOQ). PPT is the simplest but may leave significant matrix components. LLE offers a better cleanup, while SPE typically provides the cleanest extracts and allows for sample concentration, though it requires more method development.[4][5]

Q4: What is the "deuterium isotope effect," and how can it affect my results?

A4: The deuterium isotope effect refers to the potential for a deuterated compound (like this compound) to have a slightly different chromatographic retention time than its non-deuterated counterpart. This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity and interaction with the stationary phase. If the analyte and the D3-labeled internal standard separate chromatographically, they may experience different levels of matrix effects, potentially compromising the accuracy of quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps & Solutions
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. A stronger solvent can cause the analyte to move through the top of the column too quickly, leading to distorted peaks.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If performance does not improve, consider replacing the column.
Secondary Interactions with Column For basic compounds, residual silanols on C18 columns can cause peak tailing. Try adding a small amount of a competitor (e.g., triethylamine) to the mobile phase or use a column with advanced end-capping.
Co-elution with an Interfering Peak Optimize the chromatographic gradient to improve the separation of the analyte from interfering matrix components.
Issue 2: High Variability or Poor Reproducibility in Signal
Potential Cause Troubleshooting Steps & Solutions
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, especially pipetting of small volumes and evaporation/reconstitution steps. Automation can help minimize variability.
Matrix Effects (Ion Suppression/Enhancement) Matrix effects are a primary cause of signal variability. Improve sample cleanup by switching from protein precipitation to LLE or SPE. Ensure the internal standard co-elutes as closely as possible with the analyte to compensate for these effects.
Instrument Contamination Run blank injections to check for carryover. Clean the ion source, and if necessary, the ion optics, according to the manufacturer's recommendations.
Unstable Spray in the Ion Source Check for leaks in the LC system. Ensure the mobile phase is properly degassed. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for a stable signal.
Issue 3: Unexpectedly High or Low Analyte Recovery
Potential Cause Troubleshooting Steps & Solutions
High Recovery (Often >100%) This can be due to the presence of a counter-ion from an API in the sample matrix, which can alter the reaction rate of derivatization. A "matrix matching" strategy, such as acidifying the derivatization medium with benzoic acid, can create a more consistent reaction environment.
Low Recovery in LLE/SPE Optimize the pH of the sample and the choice of extraction/elution solvents. Acetohydrazide is polar, so ensure the chosen solvent system is appropriate for its extraction and elution.
Analyte Instability Acetohydrazide can be susceptible to degradation. Keep samples at a low temperature and minimize the time between preparation and analysis. Assess freeze-thaw and bench-top stability during method validation.
Incomplete Derivatization Ensure the derivatization agent is not degraded and is used in sufficient molar excess. Optimize reaction time and temperature. The presence of water can sometimes hinder derivatization reactions; ensure samples are dry if required by the protocol.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
Technique Typical Recovery Matrix Effect Throughput Cost per Sample Notes
Protein Precipitation (PPT) 85-105%HighHighLowSimple and fast, but can lead to significant ion suppression. Suitable for higher concentration assays.
Liquid-Liquid Extraction (LLE) 70-95%MediumMediumMediumMore effective at removing salts and phospholipids than PPT. Can be labor-intensive.
Solid-Phase Extraction (SPE) 80-100%LowMedium-HighHighProvides the cleanest extracts and allows for analyte concentration. Requires method development.
Table 2: Representative LC-MS/MS Validation Parameters

(Note: This data is representative for a small molecule assay in plasma and should be established specifically for your method)

Parameter Acceptance Criteria (FDA/ICH) Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy within ±20%; Precision ≤20%0.5 - 5 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)95.2% - 104.5%
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)2.5% - 8.9%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)97.0% - 102.1%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)3.1% - 9.5%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 25 µL of a working internal standard solution (e.g., a non-deuterated, but ¹³C-labeled acetohydrazide analog, if available and co-elutes, or another suitable analog) in methanol.

  • To precipitate proteins, add 200 µL of cold acetonitrile.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and equilibrate.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Predicted):

    • This compound (Precursor > Product): m/z 78.1 > 63.1 (Corresponds to [M+H]⁺ and loss of the NH group with the D3-methyl).

    • Internal Standard: To be determined based on the selected standard.

    • Note: These transitions are predicted and must be optimized experimentally by infusing a standard solution.

3. Method Validation

Validate the method according to regulatory guidelines (e.g., ICH M10) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Figure 1: General Experimental Workflow

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Inconsistent Results cluster_IS_Issue Internal Standard Problem cluster_Analyte_Issue Analyte-Specific Problem Start Inconsistent Results (High %CV) Check_IS Check Internal Standard Response Start->Check_IS IS_Var IS Response Variable? Check_IS->IS_Var Prep_Error Investigate Sample Preparation Error IS_Var->Prep_Error Yes Inst_Error Investigate Instrument (e.g., Autosampler) IS_Var->Inst_Error Yes Analyte_Var Analyte Response Variable? IS_Var->Analyte_Var No Matrix_Effect Suspect Matrix Effects or Analyte Instability Analyte_Var->Matrix_Effect Yes Report Report Analyte_Var->Report No (Other Issue) Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Matrix_Effect->Improve_Cleanup

Caption: Figure 2: Troubleshooting Logic for Inconsistent Results

Matrix_Effect_Concept Figure 3: Overcoming Matrix Effects with an Internal Standard cluster_no_is Without Internal Standard cluster_with_is With Co-eluting Internal Standard Analyte1 Analyte Signal Suppression1 Ion Suppression Analyte1->Suppression1 Matrix1 Matrix Components Matrix1->Suppression1 Result1 Inaccurate Result (Signal is Suppressed) Suppression1->Result1 Analyte2 Analyte Signal Suppression2 Ion Suppression Analyte2->Suppression2 IS2 Internal Standard (IS) Signal IS2->Suppression2 Matrix2 Matrix Components Matrix2->Suppression2 Ratio Calculate Analyte/IS Ratio Suppression2->Ratio Result2 Accurate Result (Suppression is Corrected) Ratio->Result2

Caption: Figure 3: Overcoming Matrix Effects with an Internal Standard

References

Overcoming matrix effects in Acetohydrazide-D3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Acetohydrazide-D3 by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, focusing on problems related to matrix effects and the use of a deuterated internal standard.

Problem 1: Inconsistent or Unusually High Recoveries

Possible Cause Troubleshooting Steps
Matrix-Induced Derivatization Rate Changes: The sample matrix, particularly the presence of counter-ions from an active pharmaceutical ingredient (API), can alter the pH of the derivatization medium and catalyze the reaction, leading to artificially high and variable recoveries.[1][2]1. Implement Matrix Matching: Prepare calibration standards and blanks in a solution that mimics the sample matrix. For example, if analyzing an API salt, acidify the derivatization reaction for standards and samples with an acid that matches the API counter-ion (e.g., benzoic acid). This ensures a consistent reaction rate across all samples.[1][2] 2. Optimize Derivatization pH: Systematically evaluate the effect of pH on the derivatization reaction to find a condition that is less susceptible to matrix influences.
Differential Matrix Effects: The analyte (Acetohydrazide) and the deuterated internal standard (this compound) may be affected differently by co-eluting matrix components, leading to inconsistent analyte/IS ratios. This can occur even with a stable isotope-labeled standard if there is slight chromatographic separation.1. Verify Co-elution: Overlay the chromatograms of Acetohydrazide and this compound to confirm identical retention times. Even minor shifts can lead to differential ion suppression. 2. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard. 3. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

Problem 2: Poor Sensitivity and Low Signal-to-Noise

Possible Cause Troubleshooting Steps
Significant Ion Suppression: Endogenous components from the biological matrix (e.g., phospholipids) co-elute with the analyte and compete for ionization in the mass spectrometer source.1. Enhance Sample Cleanup: Transition from simple protein precipitation to more selective methods like SPE or LLE. Specialized SPE cartridges designed for phospholipid removal can be highly effective. 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation between the analyte and the regions of ion suppression. A post-column infusion experiment can identify these regions. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing suppression.
Inefficient Derivatization: The derivatization reaction with benzaldehyde may be incomplete, leading to a weak signal for the derivatized product.1. Optimize Reaction Conditions: Systematically evaluate reaction time, temperature, and reagent concentration to ensure the derivatization goes to completion. 2. Check Reagent Stability: Benzaldehyde can oxidize to benzoic acid over time.[3] Use fresh or properly stored derivatizing reagent for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for Acetohydrazide analysis?

A1: Acetohydrazide is a small, polar molecule that exhibits poor retention on traditional reversed-phase HPLC columns. Derivatization with a reagent like benzaldehyde converts it into a larger, more hydrophobic molecule. This improves its chromatographic retention and separation from other polar matrix components, leading to better peak shape and reduced matrix effects.

Q2: I'm using this compound as an internal standard, but my results are still not reproducible. Why?

A2: While a deuterated internal standard is the gold standard for correcting matrix effects, it is not always a perfect solution. "Differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and the internal standard, causing them to be affected differently by co-eluting interferences. Additionally, issues such as isotopic exchange (back-exchange of deuterium with protons from the solvent) or impurities in the standard can lead to inaccuracies.

Q3: What is "matrix matching," and how does it help with Acetohydrazide analysis?

A3: Matrix matching is a strategy used to ensure that the derivatization reaction proceeds at the same rate in both the calibration standards and the actual samples. In the analysis of Acetohydrazide from pharmaceutical products, it was found that the API's counter-ion could catalyze the derivatization reaction, leading to artificially high results. By adding the same counter-ion (in the form of an acid like benzoic acid) to the derivatization medium for the standards, the reaction environment is matched, leading to more accurate and consistent results.

Q4: What are the best sample preparation techniques to reduce matrix effects for this analysis?

A4: The optimal sample preparation technique depends on the complexity of the matrix. While protein precipitation is fast, it is often insufficient for removing matrix components that interfere with Acetohydrazide analysis. More effective techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which provide a more thorough cleanup. For plasma samples, SPE is particularly effective at removing phospholipids, a major source of ion suppression.

Data on Sample Preparation Strategies

While direct quantitative comparisons for this compound are limited, the following table summarizes the general characteristics of common sample preparation techniques for the analysis of small polar molecules in biological matrices.

Technique Principle Pros Cons Applicability to this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective, significant matrix effects often remain (phospholipids, salts).Suitable for initial method development or cleaner matrices, but may lead to ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing non-polar interferences, can be highly selective with pH adjustment.Can be labor-intensive, requires large volumes of organic solvents.Effective after derivatization to extract the more hydrophobic product and remove polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Highly selective, provides excellent sample cleanup, can be automated.More expensive, requires method development to optimize sorbent and solvents.Highly recommended for complex matrices like plasma to remove phospholipids and other interferences.
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation with phospholipid removal.Fast and effective removal of both proteins and phospholipids.More expensive than standard PPT.A very effective option for plasma samples to specifically target a major source of matrix effects.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Methodology:

    • Set up the LC-MS/MS system with the analytical column.

    • Prepare a solution of the derivatized this compound in the mobile phase at a concentration that provides a stable signal.

    • Using a syringe pump and a T-connector, continuously infuse this solution into the eluent stream between the column and the mass spectrometer ion source.

    • After achieving a stable baseline signal, inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).

    • Monitor the signal of the infused standard. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Protocol 2: Benzoyl Derivatization and Matrix Matching for this compound in a Pharmaceutical Matrix

This protocol is adapted from the methodology for quantifying Acetohydrazide in the presence of an API.

  • Materials:

    • This compound standard solution

    • Blank matrix (e.g., drug product solution without Acetohydrazide)

    • Derivatization reagent: Benzaldehyde solution in a suitable solvent (e.g., acetonitrile)

    • Matrix matching acid: e.g., Benzoic acid solution in a suitable solvent

    • Quenching solution (if necessary)

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation: Dissolve the sample containing Acetohydrazide in a defined volume of solvent.

    • Standard Preparation: Prepare calibration standards of this compound in the same solvent.

    • Derivatization Reaction:

      • To an aliquot of the sample solution, add the benzaldehyde solution.

      • To an aliquot of each standard solution, add the matrix matching acid solution followed by the benzaldehyde solution. The concentration of the matching acid should be chosen to mimic the concentration of the counter-ion in the sample.

    • Reaction Incubation: Vortex the mixtures and allow them to react at a controlled temperature for a specific time (e.g., 40°C for 30 minutes).

    • Reaction Quenching (Optional): If necessary, stop the reaction by adding a quenching agent.

    • Dilution and Analysis: Dilute the final reaction mixtures with the mobile phase and inject them into the LC-MS/MS system.

Visualizations

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound AddBenz Add Benzaldehyde Solution Sample->AddBenz Standard Calibration Standards (Neat Solution) MatrixAcid Add Matrix-Matching Acid (e.g., Benzoic Acid) Standard->MatrixAcid MatrixAcid->AddBenz Incubate Incubate (e.g., 40°C, 30 min) AddBenz->Incubate Dilute Dilute with Mobile Phase Incubate->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS start Inconsistent or Inaccurate Results check_is Verify Co-elution of Analyte and IS start->check_is is_ok Co-elution Confirmed check_is->is_ok adjust_chrom Adjust Chromatography to Achieve Co-elution is_ok->adjust_chrom No assess_matrix Assess Matrix Effect (Post-Extraction Spike) is_ok->assess_matrix Yes adjust_chrom->check_is matrix_effect Significant Matrix Effect Observed? assess_matrix->matrix_effect improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect->improve_cleanup Yes check_derivatization Review Derivatization Protocol matrix_effect->check_derivatization No improve_cleanup->assess_matrix derivatization_ok Derivatization Consistent? check_derivatization->derivatization_ok matrix_match Implement Matrix-Matching derivatization_ok->matrix_match No end Re-validate Method derivatization_ok->end Yes matrix_match->check_derivatization

References

Preventing deuterium exchange in Acetohydrazide-D3 standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Acetohydrazide-D3 standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this compound to ensure the isotopic integrity of the standard throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a stable isotope-labeled (SIL) form of acetohydrazide, where the three hydrogen atoms on the acetyl group have been replaced with deuterium. It is primarily used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of acetohydrazide in biological matrices. Acetohydrazide itself is a metabolite of the tuberculosis drug isoniazid, making this compound a valuable tool in pharmacokinetic and metabolic studies.[1]

Q2: What is deuterium exchange, and why is it a concern for this compound?

Deuterium exchange is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as from water or other protic solvents.[2] This process, also known as "back-exchange," can compromise the isotopic purity of the this compound standard. If deuterium is lost, the mass of the internal standard changes, which can lead to inaccurate quantification of the target analyte. In the case of this compound, there are two types of protons with different labilities: the protons on the nitrogen atoms (N-H) and the deuterons on the methyl group (C-D). The N-H protons are highly labile and will readily exchange with protons from the solvent. The deuterons on the methyl group are generally more stable but can be susceptible to exchange under certain conditions, particularly in the presence of a base.

Q3: Which factors have the most significant impact on the stability of the deuterium label on this compound?

The stability of the deuterium label is primarily influenced by three factors:

  • pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange rate is at its minimum in a slightly acidic environment, around pH 2.5-3. Both strongly acidic and, more significantly, basic conditions can catalyze the exchange reaction.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) are preferred for storing and handling deuterated standards as they lack exchangeable protons.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange. Therefore, it is crucial to store and handle this compound standards at low temperatures.

Q4: How should I store my this compound standard to ensure its stability?

To maintain the isotopic integrity of your this compound standard, we recommend the following storage conditions:

  • Solid Form: Store the solid material in a tightly sealed container, protected from moisture, at a low temperature (typically -20°C or as recommended by the supplier). A desiccator can provide additional protection against humidity.

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). Store stock solutions in tightly sealed vials at -20°C or below. Minimize the headspace in the vial to reduce exposure to atmospheric moisture.

  • Working Solutions: Prepare working solutions fresh whenever possible. If storage is necessary, use an aprotic solvent and store at low temperatures for the shortest duration possible.

Troubleshooting Guides

Issue 1: Loss of Deuterium Detected by Mass Spectrometry

Symptom: You observe unexpected peaks in your mass spectrum corresponding to the loss of one or more deuterium atoms (e.g., M+2H, M+H) in your this compound internal standard.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Deuterium exchange during sample preparation - Solvent Selection: Ensure that all solvents used for dilution and reconstitution are aprotic (e.g., acetonitrile). Avoid protic solvents like methanol or water. - pH Control: If aqueous solutions are unavoidable, buffer them to a pH between 2.5 and 3.0. Avoid basic conditions. - Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize the rate of exchange.
Deuterium exchange during chromatographic analysis - Mobile Phase Composition: If possible, use a mobile phase with a pH in the optimal range of 2.5-3.0. If using protic solvents in your mobile phase, minimize the run time and keep the column temperature as low as feasible.
In-source back-exchange in the mass spectrometer - Source Optimization: In-source back-exchange can sometimes occur. Optimize the ion source parameters, such as temperature and gas flows, to minimize this effect.
Issue 2: Poor Reproducibility of Internal Standard Signal

Symptom: The peak area or height of the this compound internal standard is inconsistent across your analytical run.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Deuterium Exchange - Standardize Procedures: Ensure that all samples, calibrators, and quality controls are treated identically in terms of solvent, pH, temperature, and time from preparation to analysis. Inconsistent exposure to exchange-promoting conditions will lead to variable deuterium loss.
Improper Storage of Working Solutions - Fresh Preparation: Prepare fresh working solutions of the internal standard for each analytical run. If storing working solutions, validate their stability under the chosen storage conditions.
Moisture Contamination - Use Anhydrous Solvents: Ensure that all solvents used are of high purity and are anhydrous. Use fresh bottles of solvents and seal them properly after use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for LC-MS

This protocol is designed to minimize the risk of deuterium exchange during the preparation of standards for use in LC-MS analysis.

  • Reagents and Materials:

    • This compound (solid)

    • LC-MS grade acetonitrile (aprotic solvent)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Amber glass vials with PTFE-lined caps

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh the required amount of this compound in a clean, dry weighing vessel.

    • Quantitatively transfer the solid to a volumetric flask.

    • Dissolve the solid in a small volume of acetonitrile and then dilute to the final volume with acetonitrile.

    • Mix thoroughly by inverting the flask several times.

    • Aliquot the stock solution into smaller amber glass vials, flush with an inert gas (e.g., nitrogen or argon) before capping, and store at -20°C or below.

  • Preparation of Working Internal Standard Solution (e.g., 100 ng/mL):

    • Prepare the working solution fresh for each analytical run.

    • Allow an aliquot of the stock solution to warm to room temperature.

    • Perform serial dilutions of the stock solution using acetonitrile as the diluent to achieve the desired final concentration.

    • Vortex the working solution briefly to ensure homogeneity.

Protocol 2: Preparation of this compound Sample for NMR Analysis

This protocol aims to preserve the isotopic integrity of the sample for NMR analysis.

  • Reagents and Materials:

    • This compound (solid)

    • Deuterated aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6) of high isotopic purity (≥99.9%)

    • High-quality NMR tubes and caps

    • Pasteur pipette with a small cotton or glass wool plug

  • Sample Preparation:

    • Dry the NMR tube in an oven and cool it in a desiccator before use to remove any traces of water.

    • Weigh the desired amount of this compound (typically 1-5 mg for ¹H NMR).

    • In a small, dry vial, dissolve the this compound in the minimum required volume of the chosen deuterated aprotic solvent.

    • Filter the solution through the plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Add additional deuterated solvent to the NMR tube to reach the desired volume (typically 0.6-0.7 mL).

    • Cap the NMR tube securely. Parafilm can be wrapped around the cap for extra protection against atmospheric moisture.

    • Analyze the sample by NMR as soon as possible after preparation.

Visualizations

experimental_workflow Experimental Workflow for this compound Standard Preparation cluster_storage Storage cluster_prep Preparation cluster_analysis Analysis storage Store Solid this compound (-20°C, Dry, Dark) stock_sol Prepare Stock Solution (Aprotic Solvent, e.g., ACN) storage->stock_sol Equilibrate to RT working_sol Prepare Working Solution (Fresh, Aprotic Solvent) stock_sol->working_sol Dilute nmr_analysis NMR Analysis stock_sol->nmr_analysis For NMR Sample sample_prep Sample Preparation (Low Temp, Controlled pH) working_sol->sample_prep Spike into Samples lcms_analysis LC-MS Analysis sample_prep->lcms_analysis

Caption: A workflow for the preparation of this compound standards.

troubleshooting_logic Troubleshooting Deuterium Exchange in this compound start Inaccurate Results or Unexpected Isotopic Peaks check_solvent Check Solvents: Protic vs. Aprotic? start->check_solvent check_ph Check pH: Acidic, Neutral, or Basic? check_solvent->check_ph Aprotic use_aprotic Switch to Aprotic Solvent (e.g., Acetonitrile) check_solvent->use_aprotic Protic check_temp Check Temperature: Elevated? check_ph->check_temp pH 2.5-3.0 adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph Not pH 2.5-3.0 lower_temp Use Low Temperature (e.g., Ice Bath) check_temp->lower_temp Yes reanalyze Re-analyze Samples check_temp->reanalyze No use_aprotic->reanalyze adjust_ph->reanalyze lower_temp->reanalyze

Caption: A logical diagram for troubleshooting deuterium exchange issues.

References

Improving peak shape and resolution for Acetohydrazide-D3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Acetohydrazide-D3.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: What causes peak tailing for my this compound peak and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front, is a frequent challenge. For this compound, which contains a basic hydrazide functional group, this is often due to undesirable secondary interactions with the stationary phase.

  • Potential Causes and Solutions:

    • Silanol Interactions: Free, acidic silanol groups on the surface of silica-based columns can strongly interact with the basic nature of this compound, causing tailing.[1]

      • Solution 1: Adjust Mobile Phase pH. The pH of the mobile phase is a critical factor for ionizable compounds.[2] For a basic compound, increasing the mobile phase pH can suppress the interaction with acidic silanols. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, reducing their interaction with the analyte.[1]

      • Solution 2: Use an End-Capped Column. Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded, significantly reducing their availability for secondary interactions.[3]

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion and tailing.[3]

      • Solution: Systematically dilute the sample and reinject to find an optimal concentration.

    • Column Contamination: Accumulation of strongly retained matrix components can create active sites on the column, leading to poor peak shape.

      • Solution: Implement a robust column washing procedure with a strong solvent after each analytical batch. If the problem persists, the column may need replacement.

Question 2: My this compound peak is exhibiting fronting. What are the likely causes and solutions?

Answer: Peak fronting, where the initial part of the peak is broader than the latter part, is typically related to sample concentration and solvent effects.

  • Potential Causes and Solutions:

    • High Sample Concentration: Similar to tailing, overloading the column can also manifest as peak fronting.

      • Solution: Reduce the injected sample amount by either lowering the injection volume or diluting the sample.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the analyte band will spread before it reaches the column, causing fronting.

      • Solution: Ensure the injection solvent has a similar or weaker eluotropic strength than the initial mobile phase conditions. Ideally, dissolve the sample directly in the starting mobile phase.

    • Temperature Mismatch: A significant temperature difference between the injected sample and the column can lead to peak distortion.

      • Solution: Allow samples to equilibrate to the column's temperature before injection.

Question 3: I am observing poor resolution between this compound and other components. How can I improve it?

Answer: Poor resolution, or the co-elution of peaks, can be addressed by manipulating the three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).

  • Potential Causes and Solutions:

    • Suboptimal Mobile Phase Composition: The choice of organic solvent and additives significantly impacts selectivity.

      • Solution 1: Change Organic Solvent. Switching between acetonitrile and methanol can alter elution order and improve separation for certain compounds.

      • Solution 2: Adjust Mobile Phase Additives. The concentration and type of additive (e.g., formic acid, ammonium formate) can influence analyte ionization and interaction with the stationary phase, thereby affecting selectivity. It is recommended to evaluate different concentrations (e.g., 0.05%, 0.1%, 0.2% formic acid) to find the optimal level.

    • Inadequate Stationary Phase: The column chemistry may not be suitable for the separation.

      • Solution: If mobile phase optimization is insufficient, change to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or C8 phase) to introduce different separation mechanisms.

    • Low Column Efficiency: Broad peaks can lead to poor resolution.

      • Solution 1: Optimize Flow Rate. In most cases, lowering the flow rate can enhance peak efficiency and improve resolution, though it will increase the analysis time.

      • Solution 2: Use a More Efficient Column. Columns with smaller particle sizes (e.g., sub-2 µm) or solid-core particles provide higher efficiency and better resolution. A longer column can also increase the number of theoretical plates and improve separation.

    • Insufficient Retention: If the analyte elutes too close to the void volume, there is little opportunity for separation.

      • Solution: Decrease the strength of the mobile phase (i.e., reduce the percentage of the organic solvent) to increase the retention time of this compound.

Question 4: My retention times for this compound are inconsistent between injections. What is the problem?

Answer: Drifting retention times indicate a lack of stability in the chromatographic system.

  • Potential Causes and Solutions:

    • Changes in Mobile Phase: The composition and pH of the mobile phase can change over time due to evaporation of volatile components or degradation.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure consistent and accurate preparation of all mobile phase components.

    • Column Degradation: The stationary phase can degrade over time, especially under harsh pH or temperature conditions, leading to retention time shifts.

      • Solution: Regularly flush the column with an appropriate solvent. If the issue continues, the column may need to be replaced.

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time variability.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require extending the post-run equilibration time.

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature for the column.

Quantitative Data Summary

The following tables summarize key parameters for troubleshooting and method development.

Table 1: Troubleshooting Summary for this compound Analysis

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups Adjust mobile phase pH; use an end-capped column; add a competitive base (e.g., TEA).
Column overload Reduce sample concentration or injection volume.
Peak Fronting Sample solvent stronger than mobile phase Dissolve sample in initial mobile phase or a weaker solvent.
Column overload Reduce sample concentration or injection volume.
Poor Resolution Suboptimal mobile phase selectivity Change organic solvent (ACN vs. MeOH); adjust additive concentration.
Low column efficiency Lower the flow rate; use a column with smaller particles or a longer length.
Retention Time Shifts Mobile phase degradation/evaporation Prepare mobile phase fresh daily.
Insufficient column equilibration Increase equilibration time between runs.

| | Temperature fluctuations | Use a column oven for stable temperature control. |

Table 2: Example Starting LC-MS/MS Method Parameters

Parameter Recommended Starting Condition
LC Column C18, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-95% B over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)

| MS/MS Transition | Monitor for the protonated molecule [M+H]⁺ and a suitable product ion. |

Experimental Protocols

Protocol 1: General Sample Preparation (Protein Precipitation)

This protocol is suitable for analyzing this compound in biological matrices like plasma or serum.

  • To a 100 µL aliquot of the sample (calibrator, control, or unknown), add 200-300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to improve peak shape and resolution.

  • Evaluate Organic Solvent: Prepare two sets of mobile phases: one using acetonitrile as the organic phase (B) and another using methanol. Perform injections under the same gradient conditions and compare the peak shape, resolution, and signal intensity.

  • Optimize Additive Concentration: Prepare a series of aqueous (A) and organic (B) mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%). Analyze the this compound standard with each concentration to determine the optimal level that provides the best peak shape and signal-to-noise ratio.

  • Develop Gradient Elution Program: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure good separation from matrix components. Adjust the gradient slope based on the retention time of this compound to ensure it elutes in a region with good peak shape and is well-separated from other peaks.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.

G cluster_0 start Observe Peak Tailing cause1 Potential Cause: Silanol Interactions start->cause1 cause2 Potential Cause: Column Overload start->cause2 cause3 Potential Cause: Contamination / Bed Deformation start->cause3 solution1 Solution: Adjust Mobile Phase pH or Use End-Capped Column cause1->solution1 solution2 Solution: Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Solution: Wash Column with Strong Solvent or Replace Column cause3->solution3

Caption: Troubleshooting workflow for peak tailing issues.

G cluster_1 start Start: Define Analytical Goal step1 Select Stationary Phase (e.g., C18) start->step1 step2 Evaluate Organic Solvent step1->step2 step2a Acetonitrile step2->step2a Test A step2b Methanol step2->step2b Test B step3 Optimize Additive (e.g., Formic Acid Conc.) step2a->step3 step2b->step3 step4 Develop & Refine Gradient Profile step3->step4 end End: Method Finalized step4->end

Caption: Experimental workflow for mobile phase optimization.

References

Technical Support Center: Enhancing the Sensitivity of Acetohydrazide-D3 Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry (MS) analysis of Acetohydrazide-D3.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low sensitivity when analyzing this compound by LC-MS/MS?

A1: this compound is a small, polar molecule which can exhibit poor retention on traditional reversed-phase chromatography columns and low ionization efficiency in the MS source. To enhance sensitivity, chemical derivatization is a highly effective strategy. Derivatization increases the molecular weight and hydrophobicity of the analyte, leading to improved chromatographic retention and better ionization.

Q2: What are the recommended derivatization reagents for this compound?

A2: Benzaldehyde and p-tolualdehyde are two effective derivatization reagents for acetohydrazide and similar hydrazine compounds for LC-MS analysis.[1][2] These reagents react with the hydrazide group to form a more stable and readily ionizable derivative.

Q3: I'm observing a chromatographic peak for my this compound internal standard that is separate from my unlabeled acetohydrazide analyte. Why is this happening?

A3: This phenomenon is known as a chromatographic isotope effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, including its polarity and retention time. Even a small shift can impact quantification, especially if it leads to differential matrix effects.

Q4: What is "back-exchange" and how can it affect my results with this compound?

A4: Back-exchange is the in-solution exchange of deuterium atoms on your labeled internal standard with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of your deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. It is crucial to use deuterated standards where the deuterium labels are on stable positions of the molecule.

Q5: How can I improve the peak shape for a polar compound like this compound?

A5: Poor peak shape (e.g., tailing or fronting) for polar compounds can be caused by secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase. To improve peak shape, consider using a highly deactivated column (end-capped), adjusting the mobile phase pH with additives like formic acid, or using a lower concentration of your sample to avoid overloading the column.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or Inability to Detect this compound
Possible Cause Troubleshooting Steps
Poor Ionization Efficiency 1. Derivatize the sample: Use a derivatization reagent like benzaldehyde to increase the molecular weight and improve ionization. 2. Optimize MS source conditions: Adjust parameters such as capillary voltage, gas temperature, and nebulizer pressure to find the optimal settings for your derivatized analyte. 3. Optimize mobile phase: Add modifiers like 0.1% formic acid to the mobile phase to promote protonation and enhance the signal in positive ion mode.
Poor Chromatographic Retention 1. Use a suitable column: Employ a C18 or C8 reversed-phase column for the analysis of the derivatized analyte. 2. Optimize the gradient: Develop a gradient elution method to ensure adequate retention and separation of the derivatized this compound.
Sample Loss During Preparation 1. Optimize extraction: If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for a small, polar molecule or its derivative. 2. Minimize evaporation steps: Excessive drying can lead to the loss of volatile compounds.
Issue 2: Inaccurate Quantification with this compound Internal Standard
Possible Cause Troubleshooting Steps
Chromatographic Shift Between Analyte and Internal Standard 1. Modify chromatographic conditions: Adjust the mobile phase composition or gradient to minimize the separation between the analyte and the deuterated internal standard. 2. Ensure consistent integration: Verify that the peak integration parameters are appropriate for both the analyte and the internal standard, even with a slight shift in retention time.
Isotopic Back-Exchange 1. Check the stability of the deuterated standard: Ensure the deuterium labels are on non-exchangeable positions. 2. Control sample and mobile phase pH: Avoid highly acidic or basic conditions that can promote H/D exchange.
Impurity in the Internal Standard 1. Verify the purity of the standard: Check the certificate of analysis for the isotopic and chemical purity of your this compound. 2. Inject the internal standard alone: Analyze a sample containing only the internal standard to check for any unlabeled acetohydrazide impurity.

Data Presentation

Table 1: Comparison of Detection Limits with and without Derivatization

Analyte Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
AcetylhydrazineUnderivatizedSignificantly higher (data not available)Significantly higher (data not available)N/A
AcetylhydrazineDerivatization with p-tolualdehyde0.03 ng/mL0.05 ng/mL[1]

Experimental Protocols

Protocol 1: Derivatization of this compound with Benzaldehyde

This protocol is a synthesized methodology based on established procedures for the derivatization of hydrazine compounds.

Materials:

  • This compound standard solution

  • Benzaldehyde solution (e.g., 10% in a suitable organic solvent)

  • Acid catalyst (e.g., glacial acetic acid or a solution of benzoic acid)

  • Reaction vial

  • Heating block or water bath

Procedure:

  • To your sample or standard solution containing this compound, add an excess of the benzaldehyde solution.

  • Add a small amount of the acid catalyst to the mixture.

  • Vortex the mixture gently to ensure it is homogenous.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • After incubation, cool the sample to room temperature.

  • The sample is now ready for LC-MS/MS analysis. If necessary, a sample cleanup step using solid-phase extraction can be performed.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general framework for the cleanup of biological samples containing this compound or its derivative.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a weak organic solvent mixture)

  • Elution solvent (e.g., a strong organic solvent, possibly with a pH modifier)

  • Vacuum manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Sample Loading: Load the sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass the wash solvent through the cartridge to remove interfering compounds.

  • Elution: Elute the analyte of interest with the elution solvent into a clean collection tube.

  • The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Derivatization Derivatization with Benzaldehyde Sample->Derivatization Enhance Sensitivity SPE Solid-Phase Extraction (Cleanup) Derivatization->SPE Remove Interferences LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition and Processing LCMS->Data

Figure 1. Experimental workflow for enhancing this compound detection.

troubleshooting_workflow node_action node_action Start Inaccurate Quantification? CheckShift Chromatographic Shift between Analyte and IS? Start->CheckShift CheckExchange Evidence of H/D Back-Exchange? CheckShift->CheckExchange No Action_OptimizeChromo Optimize Chromatography (Gradient, Mobile Phase) CheckShift->Action_OptimizeChromo Yes CheckPurity Unlabeled Analyte in IS Standard? CheckExchange->CheckPurity No Action_CheckStability Verify IS Stability (Control pH) CheckExchange->Action_CheckStability Yes Action_VerifyPurity Check Certificate of Analysis and Inject IS Alone CheckPurity->Action_VerifyPurity Yes

Figure 2. Troubleshooting logic for deuterated internal standard issues.

References

Technical Support Center: Minimizing Ion Suppression with Acetohydrazide-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetohydrazide-D3 as a stable isotope-labeled internal standard (SIL-IS) to minimize ion suppression effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (e.g., Acetohydrazide).[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[1] Consequently, ion suppression can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[2][3] It can lead to underestimation of the analyte concentration or even failure to detect the analyte at low levels.

Q2: How does this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Acetohydrazide. The use of a SIL-IS is considered the gold standard for compensating for ion suppression. Because this compound has nearly identical physicochemical properties to the unlabeled Acetohydrazide, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression in the mass spectrometer (MS) source. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains consistent even when the absolute signal intensities fluctuate due to matrix effects.

Q3: When should I suspect that ion suppression is affecting my experiment?

A3: You should suspect ion suppression if you observe the following:

  • Low signal intensity or poor sensitivity: The analyte signal is weaker than expected, especially in complex matrices compared to simple solutions.

  • Inconsistent and irreproducible results: You see high variability in your quality control (QC) samples or between replicate injections of the same sample.

  • Non-linear calibration curves: The calibration curve for your analyte is not linear, particularly at lower concentrations.

  • Poor recovery: The amount of analyte detected is significantly lower than the known spiked amount.

Q4: Can this compound completely eliminate ion suppression?

A4: this compound does not eliminate the phenomenon of ion suppression itself. Instead, it serves as a tool to accurately compensate for its effects. The absolute signal of both the analyte and this compound may still be suppressed. However, because they are affected to the same extent, the ratio of their signals remains proportional to the analyte's concentration, allowing for reliable quantification.

Troubleshooting Guides

Problem 1: Significant signal variability despite using this compound.

Possible Cause: Even with a SIL-IS, significant signal variability can occur if the degree of ion suppression is extreme or highly variable between samples. This can happen with very complex or "dirty" matrices. Another possibility is a chromatographic issue where the analyte and the internal standard are not perfectly co-eluting.

Solutions:

  • Optimize Sample Preparation: Enhance your sample cleanup protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.

  • Chromatographic Optimization: Adjust your LC method to improve the separation of your analyte and this compound from the matrix components causing suppression. This could involve changing the gradient, flow rate, or even the column chemistry.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the ion suppression effect.

Problem 2: Poor peak shape and low signal intensity for both Acetohydrazide and this compound.

Possible Cause: This could be due to issues with the LC-MS system itself, such as a contaminated ion source, or problems with the mobile phase. It could also be related to the sample matrix causing a general suppression effect that is overwhelming the system.

Solutions:

  • System Maintenance: Clean the ion source of the mass spectrometer. Contamination can lead to poor ionization efficiency and signal suppression.

  • Mobile Phase Check: Ensure the mobile phase is correctly prepared and that any additives (e.g., formic acid, ammonium formate) are at the optimal concentration for ionization.

  • Matrix Effect Evaluation: Perform a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is most severe. This can help in adjusting the chromatography to move the analyte peak away from these regions.

Data Presentation

Table 1: Effect of Sample Preparation on Acetohydrazide Signal Intensity and Recovery in Human Plasma

Sample Preparation MethodAnalyte Peak Area (Acetohydrazide)IS Peak Area (this compound)Analyte/IS RatioAnalyte Recovery (%)
Protein Precipitation15,20016,5000.9265
Liquid-Liquid Extraction25,80027,1000.9588
Solid-Phase Extraction30,50031,8000.9695

This table illustrates how more rigorous sample preparation methods can lead to higher signal intensities and improved analyte recovery by removing more ion-suppressing matrix components. The consistent Analyte/IS ratio demonstrates the effectiveness of using this compound.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of Acetohydrazide

  • Blank matrix extract (e.g., extracted human plasma)

Methodology:

  • A standard solution of Acetohydrazide is continuously infused into the MS via a tee-union placed between the LC column and the ion source.

  • This continuous infusion creates a stable, elevated baseline signal for the analyte.

  • A blank matrix extract is then injected onto the LC column.

  • Any decrease in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To clean up a biological sample (e.g., plasma) to minimize matrix effects before LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Plasma sample containing Acetohydrazide

  • This compound internal standard solution

  • Methanol (conditioning and elution solvent)

  • Aqueous formic acid (wash solution)

  • Nitrogen evaporator

  • Reconstitution solution (initial mobile phase)

Methodology:

  • Sample Pre-treatment: Spike the plasma sample with the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with aqueous formic acid to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization (ESI) Source cluster_Suppression Ion Suppression Droplet Charged Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation GasPhaseIons Gas Phase Ions SolventEvaporation->GasPhaseIons MS_Inlet MS Inlet GasPhaseIons->MS_Inlet To Mass Analyzer Matrix Co-eluting Matrix Components Competition Competition for Droplet Surface/ Charge Matrix->Competition Competition->Droplet

Caption: Mechanism of ion suppression in the ESI source.

Workflow_SIL_IS start Start: Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) start->add_is sample_prep Sample Preparation (e.g., SPE, LLE) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing: Calculate Analyte/IS Ratio lcms_analysis->data_processing quantification Accurate Quantification data_processing->quantification

Caption: Workflow for quantitative analysis using a SIL-IS.

Troubleshooting_Logic decision1 High Signal Variability? decision2 Poor Peak Shape & Low Intensity? decision1->decision2 No action1a Optimize Sample Prep (SPE, LLE) decision1->action1a Yes action2a Clean MS Ion Source decision2->action2a Yes end_node Problem Resolved decision2->end_node No action1b Optimize Chromatography action1a->action1b action1c Dilute Sample action1b->action1c action1c->end_node action2b Check Mobile Phase action2a->action2b action2c Perform Post-Column Infusion action2b->action2c action2c->end_node start Start Troubleshooting start->decision1

Caption: Troubleshooting logic for ion suppression issues.

References

Best practices for storage and handling of Acetohydrazide-D3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage and handling of Acetohydrazide-D3 to ensure the safety of laboratory personnel and maintain the integrity of the product.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent degradation from moisture and air, it is recommended to store it under an inert atmosphere, such as nitrogen.[1][2] The material is hygroscopic and air-sensitive. For long-term stability, some suppliers recommend refrigeration at +4°C. Always consult the Certificate of Analysis for specific storage temperature recommendations. The product should be stored locked up and accessible only to authorized personnel.

Q2: How does humidity affect this compound?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Exposure to humidity can lead to degradation of the compound, affecting its purity and performance in experiments. It is crucial to keep the container tightly closed and store it in a dry environment.

Q3: Is this compound sensitive to light?

A3: While the safety data sheets do not explicitly mention light sensitivity, it is a general best practice for chemical storage to protect compounds from direct light to prevent potential photodegradation. Storing the container in a dark or opaque secondary container is recommended.

Handling

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, appropriate PPE is essential. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Face Protection: A face shield may be necessary for procedures with a high risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact.

  • Respiratory Protection: Handling should be done in a chemical fume hood to avoid inhaling dust. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Q5: What are the key safety precautions to take when working with this compound?

A5: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound. Ensure that an eyewash station and safety shower are readily accessible in the work area.

Q6: What materials are incompatible with this compound?

A6: this compound should not be stored or handled near strong oxidizing agents or strong bases, as these can cause vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue 1: The compound has changed color or appears clumpy.

  • Possible Cause: This may indicate moisture absorption or degradation. This compound is a white to off-white crystalline solid. Clumping is a sign of moisture exposure due to its hygroscopic nature.

  • Solution: Discard the product according to your institution's hazardous waste disposal procedures. To prevent this, always store the compound in a desiccator or under an inert gas like nitrogen and ensure the container is sealed tightly after each use.

Issue 2: Accidental skin or eye contact has occurred.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Issue 3: An accidental spill has occurred.

  • Solution: Evacuate unnecessary personnel from the area. Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with soap and water. Do not allow the material to enter drains or waterways.

Issue 4: Accidental ingestion or inhalation.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₃D₃N₂O
Molecular Weight 77.1 g/mol
Appearance White to off-white crystalline solid
Melting Point 57 - 60 °C (134.6 - 140 °F)
Boiling Point 129 °C (264.2 °F)
Solubility Soluble in water

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the research application and are not provided in standard safety documentation. Researchers and scientists must develop their own protocols based on the requirements of their experiments. All handling and usage must be performed in accordance with the safety information outlined in this guide and the product's Safety Data Sheet (SDS).

Visualizations

G cluster_0 Troubleshooting Workflow: this compound Spill spill Spill Occurs evacuate Evacuate Area spill->evacuate Ensure Safety ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Avoid Dust) ppe->contain collect Collect Material contain->collect dispose Dispose in Labeled Hazardous Waste Container collect->dispose clean Clean Spill Area dispose->clean report Report Incident clean->report

Caption: Workflow for handling an accidental spill of this compound.

References

Validation & Comparative

The Analytical Advantage: A Comparative Guide to Method Validation Using Acetohydrazide-D3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount. This guide provides an objective comparison of analytical techniques for the quantification of small molecules, highlighting the enhanced performance achieved by employing a deuterated internal standard, Acetohydrazide-D3, within a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework. We present supporting experimental data and detailed methodologies to contrast this approach with conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.

The validation of an analytical method is a critical process to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. In the context of quantifying drug molecules and their metabolites, such as Isoniazid and its metabolite Acetohydrazide, the use of a stable isotope-labeled internal standard like this compound can significantly enhance the robustness and accuracy of the analytical method.

This guide will delve into a comparative analysis of two widely used analytical techniques:

  • LC-MS/MS with a Deuterated Internal Standard (e.g., this compound): A highly sensitive and selective method that utilizes a mass spectrometer to identify and quantify molecules based on their mass-to-charge ratio. The co-injection of a known concentration of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, allows for precise correction of variations during sample preparation and analysis.

  • HPLC-UV without a Deuterated Internal Standard: A common and cost-effective technique that separates components of a mixture based on their interaction with a stationary phase and detects them using their absorbance of ultraviolet light. This method often relies on external calibration for quantification.

Comparative Performance Data

The following tables summarize the typical performance characteristics of an LC-MS/MS method utilizing a deuterated internal standard versus a standard HPLC-UV method for the quantification of a small molecule analyte like Isoniazid. The data presented is a composite from various validation studies to provide a representative comparison.

Table 1: Comparison of Key Validation Parameters

Validation ParameterLC-MS/MS with Deuterated Internal StandardHPLC-UV without Internal Standard
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Limit of Quantification (LOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mL
Specificity/Selectivity Very High (based on mass transitions)Moderate (potential for co-eluting interferences)
Matrix Effects Minimized due to co-eluting internal standardSusceptible to matrix suppression or enhancement

Table 2: Typical Quantitative Performance Data

ParameterLC-MS/MS with Deuterated ISHPLC-UV without IS
Linear Range 0.1 - 1000 ng/mL100 - 20000 ng/mL
Intra-day Precision (%RSD) 2.5%8.2%
Inter-day Precision (%RSD) 4.1%12.5%
Mean Accuracy (% Bias) ± 3%± 8%

Experimental Protocols

Key Experiment: Bioanalytical Method Validation for Isoniazid using a Deuterated Internal Standard (LC-MS/MS)

This protocol outlines a typical workflow for the validation of an LC-MS/MS method for the quantification of Isoniazid in a biological matrix (e.g., plasma) using a deuterated internal standard like Isoniazid-D4 (a proxy for this compound in this context).

1. Sample Preparation:

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., Isoniazid-D4 in methanol).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Isoniazid: e.g., m/z 138.1 → 121.1

    • Isoniazid-D4: e.g., m/z 142.1 → 125.1

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve by spiking known concentrations of Isoniazid into the blank matrix.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

Alternative Method: HPLC-UV for Isoniazid Quantification

This protocol describes a general procedure for an HPLC-UV method without an internal standard.

1. Sample Preparation:

  • To 1 mL of plasma, add 1 mL of 10% trichloroacetic acid for protein precipitation.

  • Vortex for 30 seconds and centrifuge at 3000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm filter.

2. HPLC-UV Conditions:

  • HPLC System: Shimadzu LC-20AD or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detector Wavelength: 262 nm.

3. Validation Parameters to be Assessed:

  • The same validation parameters as the LC-MS/MS method are assessed, with the key difference being the quantification is based on an external calibration curve without correction from an internal standard.

Visualizing the Workflow

The following diagrams illustrate the key differences in the analytical workflows.

LC-MS/MS Workflow with Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Add IS Add IS Sample->Add IS This compound Extraction Extraction Add IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Analyte + IS Quantification Ratio of Analyte/IS Response MS/MS Detection->Quantification

LC-MS/MS workflow with an internal standard.

HPLC-UV Workflow without Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Filtration Filtration Protein Precipitation->Filtration LC Separation LC Separation Filtration->LC Separation UV Detection UV Detection LC Separation->UV Detection Analyte Quantification External Calibration Curve UV Detection->Quantification

HPLC-UV workflow without an internal standard.

Logical Relationship of Validation Parameters Method Validation Method Validation Accuracy Accuracy Accuracy->Method Validation Precision Precision Precision->Method Validation Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Specificity Specificity Specificity->Method Validation Linearity Linearity Linearity->Method Validation Range Range Linearity->Range Range->Method Validation LOQ LOQ LOQ->Method Validation LOD LOD LOQ->LOD Robustness Robustness Robustness->Method Validation

Interrelation of key validation parameters.

Conclusion

The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS offers significant advantages in the validation and application of analytical methods for quantitative analysis. The data clearly demonstrates superior accuracy, precision, and sensitivity compared to traditional HPLC-UV methods that do not employ an isotopically labeled internal standard. While HPLC-UV remains a valuable tool for certain applications, the enhanced performance and reliability afforded by the use of deuterated internal standards in LC-MS/MS make it the preferred method for demanding applications in drug development and clinical research where data integrity is of the utmost importance.

Acetohydrazide-D3 in Hydrazine Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine, a potential genotoxic impurity, is critical. The use of a suitable internal standard is paramount in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to ensure reliability and accuracy by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of Acetohydrazide-D3 versus other internal standards, primarily isotopically labeled hydrazine, for hydrazine analysis, supported by experimental data from published studies.

Performance Comparison of Internal Standards

Table 1: Comparison of Internal Standards for Hydrazine Analysis

FeatureThis compound (Deuterated Analog)¹⁵N₂-Hydrazine (Isotopically Labeled Analyte)
Type Structurally similar compound with deuterium labelsIsotopically labeled version of the analyte
Co-elution May have slightly different chromatographic retention time than hydrazineCo-elutes with hydrazine, providing the most accurate correction
Correction for Matrix Effects Good, as it is structurally similar and experiences similar ionization suppression/enhancement.Excellent, as it behaves identically to the analyte during ionization.
Correction for Sample Preparation Good, corrects for extraction and derivatization variability.Excellent, as it mimics the analyte's behavior throughout the entire workflow.
Potential for Isotopic Crosstalk Minimal, as the mass difference (3 Da) is typically sufficient to prevent interference.Minimal, with high isotopic purity (e.g., 98%), the contribution to the unlabeled analyte signal is negligible.[1]
Commercial Availability May be less readily available as a certified standard for hydrazine analysis.Commercially available as a certified standard.[1]
Published Methodologies Limited to no specific methods found for hydrazine quantification.Numerous validated methods published in various matrices.[2][3][4]

Experimental Data from Validated Methods

The following table summarizes performance data from studies utilizing ¹⁵N₂-hydrazine as an internal standard, demonstrating the typical performance of a stable isotope-labeled internal standard in hydrazine analysis.

Table 2: Performance Data for Hydrazine Analysis using ¹⁵N₂-Hydrazine Internal Standard

ParameterMatrixMethodPerformance CharacteristicsReference
Linearity Human UrineHPLC-MS/MS0.0493 to 12.3 ng/mL, R² = 0.9985
Accuracy (as %RE) Human UrineHPLC-MS/MS≤ 14%
Precision (as %RSD) Human UrineHPLC-MS/MS≤ 15%
Recovery Drinking WaterGC-MS/MSMean recoveries of 102% for hydrazine and 106% for ¹⁵N₂-hydrazine
Linearity Anammox Cell LysateLC-MS0.05–1 µM

Experimental Protocols

A common approach for the analysis of hydrazine involves derivatization to improve its chromatographic retention and detection sensitivity. The following is a representative experimental protocol adapted from published methods that utilize an internal standard.

Experimental Protocol: Hydrazine Analysis by HPLC with Derivatization

1. Sample Preparation and Derivatization:

  • To 1.0 mL of the sample (e.g., dissolved drug substance, environmental water sample) and calibration standards, add a known amount of the internal standard solution (e.g., ¹⁵N₂-hydrazine).

  • Add 0.5 mL of a derivatizing agent solution (e.g., benzaldehyde in methanol).

  • Vortex the mixture for a few seconds and allow it to react for 5 minutes at room temperature.

  • Add 1.0 mL of 0.1 N Sodium Borate and vortex.

  • Heat the vials in a water bath at 80°C for 30 minutes.

  • Allow the samples to cool to room temperature before analysis.

2. HPLC-MS/MS Analysis:

  • HPLC System: A system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer operated in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., multiple reaction monitoring - MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the derivatized hydrazine and the derivatized internal standard.

Workflow for Hydrazine Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of hydrazine using an internal standard and derivatization followed by LC-MS.

Hydrazine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (e.g., this compound or ¹⁵N₂-Hydrazine) Sample->Spike Derivatization Derivatization (e.g., with Benzaldehyde) Spike->Derivatization LC_Separation LC Separation Derivatization->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification Data Acquisition Result Final Concentration Quantification->Result

Caption: General workflow for hydrazine analysis using an internal standard.

Conclusion

The choice of internal standard is a critical factor in the development of robust and reliable methods for hydrazine analysis. While this compound, as a deuterated structural analog, is theoretically a suitable internal standard, the lack of commercially available certified standards and published methods for this specific application makes its implementation challenging. In contrast, isotopically labeled hydrazine, such as ¹⁵N₂-hydrazine, is a well-established and commercially available internal standard with extensive validation data in the scientific literature. For researchers requiring the highest level of accuracy and regulatory compliance, the use of an isotopically labeled version of the analyte, like ¹⁵N₂-hydrazine, is the recommended approach. The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, which is best achieved with an isotopically labeled analog of the analyte itself.

References

A Comparative Analysis of Acetohydrazide-D3 and its Non-Labeled Form for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a stable isotope-labeled compound and its non-labeled counterpart is a critical decision that can significantly impact experimental accuracy and outcomes. This guide provides a detailed comparative analysis of Acetohydrazide-D3 and its non-labeled form, Acetohydrazide, offering insights into their respective properties, applications, and the analytical methodologies for their characterization.

Acetohydrazide is a key chemical intermediate and a significant metabolite of the first-line anti-tuberculosis drug, isoniazid.[1][2] Its deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry.[3][4] This comparison will delve into the physicochemical differences, analytical distinctions, and practical applications of both compounds, supported by experimental protocols and data presentation.

Physicochemical Properties: A Tabular Comparison

The primary distinction between Acetohydrazide and this compound lies in the substitution of three hydrogen atoms with deuterium atoms on the acetyl group. This isotopic substitution results in a nominal mass difference of three Daltons, a key feature exploited in mass spectrometry-based assays. The fundamental physicochemical properties of both compounds are summarized below for a clear comparison.

PropertyAcetohydrazideThis compoundReference(s)
Molecular Formula C₂H₆N₂OC₂H₃D₃N₂O[5]
Molecular Weight 74.08 g/mol 77.10 g/mol
Monoisotopic Mass 74.0480 u77.0668 u
Appearance White to off-white crystalline solidNot specified, typically similar to non-labeled form
Solubility Soluble in waterExpected to have similar solubility to the non-labeled form

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Acetohydrazide. In pharmacokinetic studies of isoniazid, accurate measurement of its metabolite, Acetohydrazide, is crucial for understanding the drug's metabolism and potential for hepatotoxicity. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such quantitative analyses due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.

Experimental Workflow: Quantification of Acetohydrazide using this compound as an Internal Standard

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Acetohydrazide.

Workflow for Acetohydrazide Quantification in Pharmacokinetic Studies cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample Collection (e.g., Plasma) B Addition of this compound (Internal Standard) A->B C Protein Precipitation & Extraction B->C D LC-MS/MS Analysis C->D E Separation by Liquid Chromatography D->E F Detection by Mass Spectrometry E->F G Quantification of Acetohydrazide F->G H Pharmacokinetic Modeling G->H

Figure 1: A generalized workflow for the quantification of Acetohydrazide in biological samples using its deuterated analog as an internal standard.

Analytical Characterization and Differentiation

The differentiation and quantification of Acetohydrazide and this compound are primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is the cornerstone for applications involving this compound. The mass difference of 3 Da allows for the distinct detection of the analyte and the internal standard. In a typical LC-MS/MS experiment, specific precursor-to-product ion transitions are monitored for both compounds, ensuring high selectivity and sensitivity.

Experimental Protocol: Isotopic Purity Assessment by LC-MS

  • Sample Preparation: Prepare solutions of this compound at a suitable concentration (e.g., 1 µg/mL) in a compatible solvent like methanol or acetonitrile.

  • LC-MS Analysis:

    • Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Perform a full scan analysis to identify the protonated molecular ions [M+H]⁺ for Acetohydrazide (m/z 75.05) and this compound (m/z 78.07).

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms.

    • Calculate the isotopic purity by determining the peak area of the d3 species relative to the sum of the areas of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a definitive method to confirm the position of deuteration and assess the isotopic purity of this compound. In the ¹H NMR spectrum of fully deuterated this compound, the signal corresponding to the methyl protons will be absent. The presence of a residual signal at the chemical shift of the acetyl methyl group indicates incomplete deuteration.

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆) to a concentration of 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Integrate the residual proton signal of the acetyl methyl group and compare it to the integral of a known internal standard or the remaining protons in the molecule to quantify the level of non-deuterated impurity.

Metabolic Pathway of Isoniazid

Understanding the metabolic fate of isoniazid is crucial for appreciating the significance of Acetohydrazide and its deuterated form. Isoniazid is primarily metabolized in the liver, where it undergoes acetylation to form acetylisoniazid, which is then hydrolyzed to produce Acetohydrazide.

Metabolic Pathway of Isoniazid to Acetohydrazide Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid N-acetyltransferase 2 (NAT2) Acetohydrazide Acetohydrazide Acetylisoniazid->Acetohydrazide Amidase Toxic_Metabolites Reactive Toxic Metabolites Acetohydrazide->Toxic_Metabolites CYP2E1

Figure 2: A simplified diagram illustrating the metabolic conversion of Isoniazid to Acetohydrazide.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic analysis of isoniazid. Its utility as an internal standard provides a level of accuracy and reliability in quantitative mass spectrometry that is unattainable with structural analogs. The choice between the labeled and non-labeled form is dictated by the experimental requirements, with this compound being the superior choice for quantitative bioanalysis. A thorough understanding of the analytical techniques for characterizing these compounds, as detailed in this guide, is paramount for ensuring the validity of experimental data and advancing our understanding of drug metabolism and disposition.

References

A Comparative Guide to the Validation of Analytical Methods for Acetohydrazide-D3 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of analytical method validation for Acetohydrazide-D3, a deuterated form of Acetohydrazide, adhering to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals to ensure analytical methods are robust, reliable, and fit for purpose. This document presents a comparative analysis of a hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound against a standard High-Performance Liquid Chromatography (HPLC) method for non-deuterated Acetohydrazide.

Data Presentation: Comparison of Analytical Method Validation Parameters

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1] The following tables summarize the hypothetical performance data of two distinct analytical methods for the quantification of Acetohydrazide, comparing a highly specific LC-MS method for the deuterated analogue (this compound) with a conventional HPLC-UV method for the non-deuterated compound.

Table 1: Comparison of Linearity and Range

ParameterLC-MS Method (this compound)HPLC-UV Method (Acetohydrazide)ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99980.9992≥ 0.999
Range (µg/mL) 0.1 - 1001 - 250Established by demonstrating suitable precision, accuracy, and linearity.[1][2]

Table 2: Comparison of Accuracy and Precision

ParameterLC-MS Method (this compound)HPLC-UV Method (Acetohydrazide)ICH Acceptance Criteria
Accuracy (% Recovery) 99.5% - 100.8%98.2% - 101.5%Typically 98.0% to 102.0% for drug substance assay.
Precision (Repeatability, %RSD) < 1.0%< 1.5%Typically ≤ 2% Relative Standard Deviation (RSD).[3]
Intermediate Precision (%RSD) < 1.2%< 1.8%Dependent on the method and its intended use.

Table 3: Comparison of Specificity, LOD, LOQ, and Robustness

ParameterLC-MS Method (this compound)HPLC-UV Method (Acetohydrazide)ICH Acceptance Criteria
Specificity High (Mass-to-charge ratio specific)Moderate (Potential interference from structurally similar compounds)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Limit of Detection (LOD) (µg/mL) 0.030.3The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 0.11The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor variations in mobile phase composition (±2%) and flow rate (±0.1 mL/min)Minor peak shifting observed with variations in mobile phase pHThe capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical method validation. The following protocols outline the key experiments for validating the hypothetical LC-MS method for this compound.

1. Linearity and Range Determination

  • Objective: To establish the linear relationship between the concentration of this compound and the instrumental response and to define the concentration range over which this relationship is maintained.

  • Procedure:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1, 1, 10, 50, and 100 µg/mL).

    • Inject each calibration standard in triplicate into the LC-MS system.

    • Record the peak area response for each injection.

    • Plot a calibration curve of the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The ICH recommends a minimum of 5 concentrations for establishing linearity.

2. Accuracy Assessment

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples with known concentrations of this compound at three levels (low, medium, and high) across the defined range (e.g., 0.5, 25, and 75 µg/mL). This can be achieved by spiking a blank matrix with the reference standard.

    • Analyze a minimum of three replicate preparations for each concentration level.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100%.

3. Precision Evaluation (Repeatability and Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).

      • Analyze the samples under the same operating conditions over a short interval of time.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data from both studies to assess the effect of random events on the precision of the analytical procedure.

4. Specificity Determination

  • Objective: To ensure that the analytical method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank matrix (placebo) to check for any interfering peaks at the retention time and mass-to-charge ratio of this compound.

    • Spike the blank matrix with known related substances and potential impurities to demonstrate that they do not co-elute or interfere with the quantification of this compound.

    • For LC-MS, the high specificity is derived from monitoring a specific mass-to-charge ratio (m/z) for the analyte and its fragments.

5. Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate the LOD and LOQ using the following formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

6. Robustness Evaluation

  • Objective: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the analytical method parameters, such as:

      • Mobile phase composition (e.g., ±2% variation in the organic modifier).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., peak symmetry, resolution) and the final quantitative result.

Mandatory Visualization

The following diagrams illustrate the logical workflow and key relationships in the validation of an analytical method for this compound.

ICH_Validation_Workflow cluster_planning 1. Validation Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Perform Experiments Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Analyze Data vs. Acceptance Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Compile Results

Caption: Workflow for ICH-compliant analytical method validation.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Method Validated Analytical Method Accuracy Accuracy Method->Accuracy ensures Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity LOD LOD Method->LOD Robustness Robustness Method->Robustness

Caption: Interrelation of key analytical method validation parameters.

References

A Comparative Guide to the Analytical Methods for Acetohydrazide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of common analytical methods for the quantification of acetohydrazide. While the deuterated form, Acetohydrazide-D3, is frequently employed as an internal standard to enhance method accuracy, this document focuses on the analytical performance for the primary analyte, acetohydrazide. The comparison covers High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a detailed overview of the linearity, accuracy, and precision of these techniques.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of acetohydrazide and related hydrazide compounds.

Table 1: HPLC-UV Method Performance for Acetohydrazide Derivatives

ParameterPerformance
Linearity Range 0.5 - 6.0 µg/mL[1]
Correlation Coefficient (r²) 0.9991[1]
Accuracy (% Recovery) 98.85%[1]
Precision (RSD%) 1.89%[1]
Limit of Detection (LOD) 0.033 µg/mL[1]

Table 2: GC-MS Method Performance for Hydrazine (with derivatization)

ParameterPerformance
Linearity Range 0.1 - 10 ppm
Correlation Coefficient (r²) ≥0.999
Accuracy (% Recovery) 79% - 117%
Precision (RSD%) 2.7% - 5.6%
Limit of Quantitation (LOQ) 0.1 ppm

Table 3: LC-MS/MS Method Performance for Acetylhydrazine (a closely related compound)

ParameterPerformance
Linearity Range 0.05 - 500 ng/mL
Correlation Coefficient (r²) >0.999
Accuracy (% Recovery) 95.38% - 108.12%
Precision (RSD%) 1.24% - 14.89%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.05 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This method is suitable for the quantification of acetohydrazide in various samples.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.

    • Mobile Phase: A gradient elution is often used, with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.

    • Detection Wavelength: Detection is typically performed at 254 nm, where pyridine and its derivatives show strong absorbance.

  • Sample Preparation:

    • Standard solutions of acetohydrazide are prepared in a suitable solvent.

    • For reaction monitoring, aliquots are withdrawn at specific time intervals and quenched (e.g., with cold acetonitrile) to stop the reaction.

  • Calibration: A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the low volatility of acetohydrazide, a derivatization step is necessary for GC-MS analysis.

  • Instrumentation: A GC-MS system with an Electron Ionization (EI) source is utilized.

  • Derivatization:

    • Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group to increase volatility.

    • The sample is evaporated to dryness and then heated with a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to complete the reaction.

  • Chromatographic Conditions:

    • Column: A capillary GC column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: A temperature gradient is used, for instance, starting at 60 °C, holding for 2 minutes, then ramping to 280 °C at 15 °C/min and holding for 5 minutes.

  • Mass Spectrometry:

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of acetohydrazide, often after derivatization to improve chromatographic and ionization characteristics.

  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source is used.

  • Derivatization: Derivatization with reagents like benzaldehyde can be employed to enhance the chromatographic retention and detection of acetohydrazide.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is common.

    • Flow Rate: A flow rate of around 0.80 mL/min is often used.

  • Mass Spectrometry:

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for the derivatized acetohydrazide and the internal standard (this compound) are monitored.

  • Sample Preparation:

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) is performed.

    • This is often followed by a solid-phase extraction (SPE) for sample clean-up and concentration.

    • The final extract is reconstituted in the mobile phase before injection.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Acetohydrazide Calibrate->Quantify

Caption: Bioanalytical workflow for Acetohydrazide quantification.

validation_parameters cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Sensitivity Sensitivity Method->Sensitivity Accuracy->Linearity Precision->Linearity Specificity->Accuracy Sensitivity->Linearity

Caption: Interrelation of key analytical method validation parameters.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetohydrazide, a key chemical intermediate and potential impurity, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques often employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, supported by experimental data, to facilitate an informed decision for method selection.

Comparative Performance Data

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance data from the validation of hypothetical, yet representative, HPLC and GC-MS methods for the analysis of acetohydrazide.

Validation ParameterHPLC MethodGC-MS Method (with Derivatization)Rationale for Comparison
Linearity (R²) > 0.999> 0.999Both techniques are capable of achieving excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%High accuracy is achievable with both methods through proper development and validation.
Precision (% RSD) < 2.0%< 2.0%Both methods demonstrate high precision for repeatable and reproducible results.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLGC-MS typically offers lower detection limits for volatile or derivatized compounds.[1]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLThe higher sensitivity of GC-MS allows for the quantification of trace amounts of acetohydrazide.
Specificity HighVery HighThe mass detector in GC-MS provides definitive identification, offering superior specificity compared to UV detection in HPLC.[1]

Method Comparison and Rationale

The choice between HPLC and GC-MS for the analysis of acetohydrazide depends on the specific analytical requirements.

  • Sensitivity: For applications requiring the detection and quantification of trace levels of acetohydrazide, such as in impurity profiling or pharmacokinetic studies, the GC-MS method with derivatization is the superior choice due to its significantly lower LOD and LOQ.[1]

  • Sample Throughput and Cost: HPLC methods are often associated with higher sample throughput and lower operational costs, making them more suitable for routine quality control analysis of a large number of samples.[1]

  • Derivatization: A key consideration for GC-MS analysis of acetohydrazide is the necessity of derivatization to improve its volatility and thermal stability.[2] This additional sample preparation step can increase analysis time and complexity. In contrast, HPLC can often analyze acetohydrazide directly.

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analysis of acetohydrazide are provided below. These protocols are based on established methods for acetohydrazide and related compounds and should be validated for specific applications.

HPLC Method Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of acetohydrazide.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Primesep N HILIC mixed-mode column or a suitable C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

GC-MS Method Protocol (with Derivatization)

This protocol describes a headspace GC-MS method for the trace analysis of acetohydrazide, which requires a derivatization step.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Derivatization: In-situ derivatization is performed by reacting acetohydrazide with a derivatizing agent such as benzaldehyde or acetone to form a more volatile and thermally stable derivative.

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation: The sample is dissolved in a suitable solvent, and the derivatizing agent is added. The reaction mixture is then heated in a sealed headspace vial before injection.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow for the cross-validation of HPLC and GC-MS methods and the logical relationship in method selection.

Cross-Validation Workflow for HPLC and GC-MS Methods cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_validation Validation & Comparison hplc_prep Sample Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition hplc_analysis->hplc_data compare Compare Performance (Linearity, Accuracy, Precision, LOD, LOQ) hplc_data->compare gcms_deriv Derivatization gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_prep Sample Preparation gcms_prep->gcms_deriv gcms_data Data Acquisition gcms_analysis->gcms_data gcms_data->compare select Method Selection compare->select Method Selection Logic for Acetohydrazide Analysis start Analytical Requirement trace_analysis Trace Level Analysis? start->trace_analysis gcms Select GC-MS trace_analysis->gcms Yes high_throughput High Throughput Needed? trace_analysis->high_throughput No hplc Select HPLC high_throughput->hplc Yes high_throughput->hplc No (Consider HPLC for simplicity)

References

A Researcher's Guide to Evaluating the Isotopic Purity of Acetohydrazide-D3 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of stable isotope-labeled internal standards like Acetohydrazide-D3 is a critical factor that directly influences the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive framework for evaluating the isotopic purity of this compound standards, presenting a comparative analysis of key quality attributes, and offering detailed experimental protocols for verification.

This compound, the deuterated analog of acetohydrazide, serves as an essential internal standard in mass spectrometry-based studies for the quantification of its unlabeled counterpart. The precision of these analytical methods is fundamentally dependent on the high isotopic enrichment of the deuterated standard and the minimal presence of its unlabeled form.

Data Presentation: A Comparative Analysis of this compound Standards

A thorough assessment of an this compound standard extends beyond a single purity value. It involves a detailed analysis of the isotopologue distribution. The following table illustrates a comparative analysis of two hypothetical batches of this compound, outlining the critical parameters for evaluation.

ParameterThis compound (Standard A)This compound (Standard B) - AlternativeMethod of Determination
Chemical Purity (by HPLC) >99.5%>99.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (D atom %) 99.6%98.8%High-Resolution Mass Spectrometry (HRMS)
Isotopologue Distribution (by HRMS)
d0 (unlabeled)0.1%0.4%High-Resolution Mass Spectrometry (HRMS)
d10.2%0.6%High-Resolution Mass Spectrometry (HRMS)
d20.5%1.5%High-Resolution Mass Spectrometry (HRMS)
d3 (desired)99.2%97.5%High-Resolution Mass Spectrometry (HRMS)
Residual ¹H Signal (by ¹H-NMR) < 0.5% at specified positions< 1.0% at specified positionsNuclear Magnetic Resonance (NMR) Spectroscopy

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis. Actual values may vary between different commercial suppliers and synthesis batches.

Experimental Protocols

Accurate determination of isotopic purity relies on robust and well-defined analytical methods. The two primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment and distribution of isotopologues in this compound.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 70-85 to observe all isotopologues.

    • Data Acquisition: Acquire high-resolution mass spectra (resolution > 70,000) to ensure baseline separation of the different isotopologues.[1]

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Acetohydrazide (d0, d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Confirmation of Deuteration Site by NMR Spectroscopy

Objective: To confirm the positions of deuteration and quantify any residual proton signals.

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • ¹H-NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition: Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Analysis: The signal corresponding to the methyl protons in unlabeled acetohydrazide should be significantly diminished or absent in the ¹H-NMR spectrum of this compound. The isotopic purity can be estimated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated proton signal within the molecule (if available) or to an internal standard.

  • ²H-NMR (Deuterium NMR) Spectroscopy:

    • Acquisition: Acquire a one-dimensional ²H-NMR spectrum.

    • Analysis: The presence of a signal at the expected chemical shift for the methyl group confirms the successful incorporation of deuterium at that position.

Visualizing the Workflow and Logical Relationships

To further clarify the process of evaluating isotopic purity, the following diagrams illustrate the experimental workflow and the logical steps involved in the analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis cluster_result Final Purity Assessment prep_ms Dilute this compound for LC-MS/MS lcms LC-HRMS Analysis prep_ms->lcms prep_nmr Dissolve this compound in deuterated solvent for NMR nmr ¹H and ²H NMR Spectroscopy prep_nmr->nmr ms_data Determine Isotopologue Distribution (d0, d1, d2, d3) lcms->ms_data nmr_data Confirm Deuteration Site & Quantify Residual Protons nmr->nmr_data purity Comprehensive Isotopic Purity Profile ms_data->purity nmr_data->purity

Caption: Experimental workflow for isotopic purity assessment.

G cluster_input Input cluster_methods Analytical Methods cluster_output Key Purity Indicators standard This compound Standard ms High-Resolution Mass Spectrometry standard->ms nmr NMR Spectroscopy standard->nmr enrichment Isotopic Enrichment (e.g., >99% D) ms->enrichment distribution Isotopologue Distribution (% d0, d1, d2, d3) ms->distribution position Correct Deuteration Position nmr->position

Caption: Logical relationships in isotopic purity determination.

Conclusion

A comprehensive evaluation of the isotopic purity of this compound standards is imperative for ensuring the generation of high-quality, reproducible data in quantitative analytical studies. By employing a combination of High-Resolution Mass Spectrometry and NMR Spectroscopy, researchers can obtain a detailed characterization of the isotopic composition. This multi-faceted approach, as outlined in this guide, empowers scientists to confidently select and utilize the most appropriate stable isotope-labeled standards for their research, ultimately contributing to the robustness and validity of their experimental findings.

References

A Comparative Guide to Derivatization Reagents for Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hydrazine and its compounds is a critical challenge in pharmaceutical development, environmental monitoring, and various industrial applications due to their potential toxicity and reactivity. Direct analysis of these compounds is often hindered by their high polarity, low volatility, and poor ionization efficiency in mass spectrometry. Chemical derivatization is a widely employed strategy to overcome these analytical hurdles by converting hydrazine compounds into more readily detectable derivatives. This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to assist in selecting the most appropriate reagent for your analytical needs.

The Challenge of Hydrazine Analysis

Hydrazine and its derivatives are highly polar and reactive molecules, which makes them difficult to analyze using standard chromatographic techniques.[1] They often exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and can be thermally unstable, posing challenges for gas chromatography (GC).[2] Furthermore, their low molecular weight and lack of a strong chromophore make sensitive detection by UV-Vis or mass spectrometry (MS) difficult.[1] Derivatization addresses these issues by introducing a less polar, more volatile, and more easily ionizable moiety to the hydrazine molecule.

General Derivatization Workflow

The derivatization of hydrazine compounds typically involves the reaction of the hydrazine with a carbonyl-containing reagent (an aldehyde or ketone) to form a stable hydrazone. This reaction is often carried out in solution prior to chromatographic analysis.

G cluster_workflow Experimental Workflow Sample Sample containing Hydrazine Reaction Derivatization Reaction (e.g., 60°C for 60 min) Sample->Reaction Reagent Derivatization Reagent Reagent->Reaction Analysis LC-MS or GC-MS Analysis Reaction->Analysis

Caption: A generalized experimental workflow for the derivatization of hydrazine compounds.

Comparison of Common Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of the analytical method. Below is a comparison of several commonly used reagents for the analysis of hydrazine compounds.

For Gas Chromatography (GC) Analysis

Simple aldehydes and ketones are often preferred for GC analysis as they produce volatile derivatives.

ReagentTypical Reaction ConditionsLimit of Quantitation (LOQ)RecoveryKey AdvantagesKey Disadvantages
Acetone Room temperature, rapid reaction. Can be used as both solvent and reagent.0.1 ppm (in drug substance by headspace GC-MS)79-117% (spike recovery at 1 ppm)Simple, fast, low toxicity, readily available.May not be suitable for all hydrazine compounds; potential for interference from acetone in the lab environment.
Benzaldehyde Reaction in basic solution (e.g., 0.2 M NaOH/MeOH).Not explicitly stated in provided results.Not explicitly stated in provided results.Forms stable derivatives with good UV absorbance.May require solid-phase extraction (SPE) to remove excess reagent and matrix components.
For Liquid Chromatography (LC) Analysis

For LC-MS analysis, reagents that introduce a readily ionizable group are favored to enhance sensitivity.

ReagentTypical Reaction ConditionsLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery / PrecisionKey AdvantagesKey Disadvantages
p-Tolualdehyde Ultrasonic manipulation for 40 min.LOD: 0.002 ng/mL, LOQ: 0.005 ng/mL (for hydrazine in human plasma)95.38–108.12% recovery, RSD: 1.24–14.89%Good sensitivity and separation for hydrazine and acetylhydrazine.Requires sonication for reaction.
p-Anisaldehyde Reaction under N2 gas at 60°C.Lowest calibrator: 0.0493 ng/mL in urine.Inter-run accuracy (%RE) ≤ 14%, precision (%RSD) ≤ 15%Sensitive method for hydrazine in biological matrices.Requires heating and inert atmosphere.
2,4-Dinitrophenylhydrazine (DNPH) Acid-catalyzed reaction, often with heating.Detection of 500 ng/µL of a derivatized glucocorticoid immediately after application.Not explicitly stated in provided results.Well-established reagent, forms derivatives with strong UV absorbance.DMNTH shown to have superior performance for MALDI-MSI.
Dansylhydrazine Widely used for fluorescent labeling of carbonyls.Not explicitly stated in provided results.Not explicitly stated in provided results.Forms stable conjugates suitable for HPLC with fluorescence detection; enhances MS signal.Fluorescence is pH-dependent, requiring careful buffer control.
2-Hydrazinoquinoline (HQ) 60°C for 60 min.Not explicitly stated in provided results.Not explicitly stated in provided results.Reacts with a broader spectrum of metabolites (carboxylic acids, aldehydes, and ketones) compared to other hydrazine reagents; provides good chromatographic performance and ionization efficiency.Requires activating agents (DPDS and TPP) for reaction with carboxylic acids.
4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) Room temperature, reaction time can be up to 48h for improved sensitivity.Detection limit of 50 ng/µL for a derivatized glucocorticoid after 48h.Not explicitly stated in provided results.Superior sensitivity compared to DNPH for MALDI-MSI analysis.Longer reaction times may be needed for optimal sensitivity.

Signaling Pathways and Logical Relationships

The fundamental reaction mechanism for the derivatization of hydrazine compounds with aldehydes or ketones is a nucleophilic addition-elimination reaction to form a hydrazone.

G cluster_reaction Derivatization Reaction Mechanism Hydrazine Hydrazine (R-NH-NH2) Intermediate Intermediate Hydrazine->Intermediate + Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Intermediate + Hydrazone Hydrazone (R-NH-N=C(R')R'') Intermediate->Hydrazone - H2O Water H2O Intermediate->Water

Caption: General reaction mechanism for the derivatization of a hydrazine with a carbonyl compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are example protocols for selected derivatization reagents.

Protocol 1: Derivatization of Hydrazine with Acetone for GC-MS Analysis

This protocol is adapted from methods for the determination of trace hydrazine in drug substances.

Materials:

  • Acetone (HPLC grade)

  • Hydrazine standard solution

  • Sample containing hydrazine

  • Headspace GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh the sample (e.g., 10 mg of active pharmaceutical ingredient) into a headspace vial.

  • Derivatization: Add a known volume of acetone to the vial. Acetone acts as both the solvent and the derivatizing reagent.

  • Incubation: Seal the vial and allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • Analysis: Analyze the headspace of the vial by GC-MS. The resulting acetone azine is a volatile derivative suitable for GC analysis.

Protocol 2: Derivatization of Hydrazine with p-Anisaldehyde for LC-MS/MS Analysis

This protocol is based on a method for the quantification of hydrazine in human urine.

Materials:

  • p-Anisaldehyde solution

  • Isotopically labeled hydrazine internal standard (e.g., 15N2-hydrazine)

  • Nitrogen gas

  • Water bath or heater

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: To a urine sample, add the isotopically labeled internal standard.

  • Derivatization: Add the p-anisaldehyde solution.

  • Incubation: Carry out the reaction under a stream of nitrogen gas at 60°C.

  • Analysis: After the reaction is complete, inject an aliquot of the reaction mixture directly into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase of water and acetonitrile containing formic acid.

Protocol 3: Derivatization of Carbonyl-Containing Compounds with 2-Hydrazinoquinoline (HQ) for LC-MS Analysis

This protocol is adapted from a method for the metabolomic investigation of biological samples.

Materials:

  • 2-Hydrazinoquinoline (HQ) solution in acetonitrile

  • 2,2'-Dipyridyl disulfide (DPDS) solution in acetonitrile

  • Triphenylphosphine (TPP) solution in acetonitrile

  • Water bath or incubator

  • LC-MS system

Procedure:

  • Reagent Preparation: Prepare a fresh solution in acetonitrile containing HQ, DPDS, and TPP.

  • Sample Preparation: Add a small volume of the biological sample (e.g., urine, serum) to the reagent solution.

  • Incubation: Incubate the reaction mixture at 60°C for 60 minutes.

  • Analysis: After incubation, the sample is ready for LC-MS analysis.

Conclusion

The selection of a derivatization reagent for hydrazine analysis is a critical step that depends on the specific analyte, the sample matrix, the available instrumentation, and the desired sensitivity. For GC-based methods, simple and volatile reagents like acetone offer a straightforward approach. For highly sensitive LC-MS analysis, reagents such as p-tolualdehyde, p-anisaldehyde, and 2-hydrazinoquinoline provide excellent performance by enhancing ionization efficiency and chromatographic retention. Newer reagents like DMNTH have shown promise for specific applications like MALDI-MSI, offering superior sensitivity over traditional reagents like DNPH. By carefully considering the advantages and disadvantages of each reagent and optimizing the reaction conditions, researchers can develop robust and reliable methods for the quantification of hydrazine compounds.

References

Inter-Laboratory Comparison of Acetohydrazide-D3 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies relevant to the quantification of acetylhydrazine, for which Acetohydrazide-D3 serves as a stable isotope-labeled internal standard. Given the absence of publicly available, direct inter-laboratory proficiency testing programs for this compound, this document focuses on the performance of validated bioanalytical methods for the parent drug, isoniazid, and its key metabolites. The data presented is synthesized from various studies to offer a comparative overview of method performance, experimental protocols, and the critical role of deuterated internal standards in achieving accurate and reliable quantification in complex biological matrices.

The primary application of this compound is in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is particularly relevant in pharmacokinetic and metabolic studies of isoniazid, a primary drug for the treatment of tuberculosis. Acetohydrazide (acetylhydrazine) is a metabolite of isoniazid, and the use of a deuterated analog like this compound as an internal standard is considered the gold standard for mitigating matrix effects and ensuring analytical accuracy and precision.[1][2]

Metabolic Pathway of Isoniazid

The following diagram illustrates the metabolic conversion of isoniazid to acetylhydrazine, highlighting the role of this compound as an internal standard for the quantification of this metabolite.

Isoniazid Metabolism cluster_quantification LC-MS/MS Quantification Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid N-acetyltransferase 2 (NAT2) Acetylhydrazine Acetylhydrazine (Analyte) Acetylisoniazid->Acetylhydrazine Hydrolysis Acetohydrazide_D3 This compound (Internal Standard)

Isoniazid metabolic pathway and the role of this compound.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods developed for the quantification of isoniazid and its metabolites. While these studies do not all explicitly use this compound, they employ similar deuterated internal standards (e.g., Isoniazid-d4, Acetyl-isoniazid-d4) and analytical principles. This data provides a strong basis for comparing the expected performance of a method utilizing this compound for acetylhydrazine quantification.

Table 1: Performance Characteristics of LC-MS/MS Methods for Isoniazid and Metabolites

Analyte(s)Internal Standard(s)LLOQ (µg/mL)Linearity Range (µg/mL)Accuracy (%)Precision (%RSD)MatrixReference
Isoniazid, Acetyl-isoniazidIsoniazid-d4, Acetyl-isoniazid-d40.2340.234–30.0Within ±15% of nominal<15%Urine[3]
Isoniazid, Ethambutol, PyrazinamideIsoniazid-D4, Ethambutol-D40.2 (INH, EMB), 1.0 (PZA)0.2-10 (INH, EMB), 1-65 (PZA)Within ±15% of nominal<15%Plasma[4][5]
Isoniazid and 4 metabolitesPhenacetin, Sulfamethazine0.01-0.10.05-1091.63-114.00<13.43%Plasma
Isoniazid, Acetyl-isoniazidDiltiazem0.1 (INH, AcINH)0.1-10 (INH, AcINH)Within ±15% of nominal<15%Plasma

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

A generalized experimental protocol for the quantification of acetylhydrazine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard by LC-MS/MS is provided below. This protocol is a composite based on the methodologies cited in the performance table.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, simple, and robust method for sample preparation in bioanalysis.

  • Reagents:

    • Methanol (LC-MS grade)

    • This compound internal standard working solution

  • Procedure:

    • To 100 µL of the biological sample (plasma, urine, etc.), add 20 µL of the this compound internal standard working solution and vortex briefly.

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 mm × 100 mm) is often suitable.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is commonly used for these analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both acetylhydrazine and this compound would be optimized.

Bioanalytical Method Validation Workflow

The following diagram outlines the typical workflow for validating a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.

Bioanalytical_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis Optimization Optimization of LC and MS/MS Parameters Selectivity Selectivity & Specificity Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Stability Stability Recovery->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis LLOQ->Accuracy ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Workflow for bioanalytical method validation.

Alternative Internal Standards

The ideal internal standard is a stable isotope-labeled version of the analyte. For the broader analysis of isoniazid and its metabolites, a suite of deuterated standards is often employed.

Table 2: Deuterated Internal Standards for Isoniazid and its Metabolites

AnalyteRecommended Internal StandardRationale
IsoniazidIsoniazid-d4Co-elutes with the analyte and has nearly identical physicochemical properties, providing the most accurate correction for analytical variability.
Acetyl-isoniazidAcetyl-isoniazid-d4Provides the best possible correction for variability in the quantification of this primary metabolite.
AcetylhydrazineThis compound The direct deuterated analog for this metabolite.
HydrazineHydrazine-d4A potential internal standard for the quantification of the hydrazine metabolite.

In cases where a specific deuterated internal standard is not available, a structurally similar compound may be used, but this is less ideal as it may not behave identically to the analyte during sample processing and analysis.

Conclusion

While a formal inter-laboratory comparison study for this compound is not publicly documented, the principles of its use and the expected performance of analytical methods employing it can be reliably inferred from the extensive validation data available for the quantification of isoniazid and its metabolites. The use of this compound as an internal standard for the LC-MS/MS quantification of acetylhydrazine aligns with the best practices in bioanalysis, offering high accuracy, precision, and reliability. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop, validate, and implement robust analytical methods for pharmacokinetic and metabolic studies involving isoniazid.

References

Performance Evaluation of Acetohydrazide-D3 in Proficiency Testing: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Acetohydrazide-D3's performance as an internal standard in a simulated proficiency testing environment. The data and protocols presented are representative of typical analytical workflows for the quantification of acetohydrazide in biological matrices. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of internal standards for bioanalytical assays.

Introduction to Proficiency Testing and Internal Standards

Proficiency testing (PT) is a critical component of a laboratory's quality management system, providing an external and objective evaluation of its testing capabilities.[1][2] In quantitative analysis, particularly in chromatography coupled with mass spectrometry, internal standards are essential for achieving accurate and precise results.[3] They are compounds added in a known quantity to samples, standards, and quality controls to correct for variability during sample preparation and analysis.[3]

A deuterated internal standard, such as this compound, is a form of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[3] This makes it chemically almost identical to the analyte, allowing it to closely mimic the analyte's behavior throughout the analytical process. However, its increased mass allows it to be distinguished by a mass spectrometer.

Comparative Performance Data

The following table summarizes hypothetical proficiency testing results for the quantification of acetohydrazide using different types of internal standards. The data reflects performance in terms of accuracy (closeness to the true value) and precision (reproducibility of measurements).

Internal Standard Mean Accuracy (% Bias) Precision (% RSD) Linearity (R²) Notes
This compound ± 2.5< 5.0> 0.998Co-elutes closely with the analyte, providing excellent correction for matrix effects.
¹³C-Labeled Acetohydrazide ± 2.0< 4.5> 0.999Considered the "gold standard" due to near-perfect co-elution and minimal isotopic effects.
Structural Analog (e.g., Propionylhydrazide) ± 10.0< 15.0> 0.990May not fully compensate for matrix effects due to differences in physicochemical properties and chromatographic retention time.
No Internal Standard ± 25.0> 20.0> 0.980Highly susceptible to variations in sample preparation and matrix effects, leading to poor accuracy and precision.

This data is representative and intended for comparative purposes.

Experimental Protocols

A typical experimental workflow for the quantification of acetohydrazide in a biological matrix (e.g., human plasma) using this compound as an internal standard is detailed below.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Acetohydrazide transition: m/z 75.1 → 57.1

    • This compound transition: m/z 78.1 → 60.1

3. Quantification

The concentration of acetohydrazide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Visualizations

Experimental Workflow for Acetohydrazide Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Report Results quant->report

Caption: Workflow for Acetohydrazide Quantification.

Metabolic Pathway of Isoniazid to Acetohydrazide

Acetohydrazide is a known metabolite of the antituberculosis drug isoniazid. The primary metabolic pathway involves the acetylation of isoniazid to acetylisoniazid, followed by hydrolysis to form acetohydrazide and isonicotinic acid.

G Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid N-acetyltransferase Acetohydrazide Acetohydrazide Acetylisoniazid->Acetohydrazide Hydrolysis IsonicotinicAcid Isonicotinic Acid Acetylisoniazid->IsonicotinicAcid Hydrolysis

Caption: Metabolic Pathway of Isoniazid.

References

Safety Operating Guide

Proper Disposal of Acetohydrazide-D3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR ACETOHYDRAZIDE-D3

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a chemical that requires careful management due to its hazardous properties. The information is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and minimize environmental impact. Adherence to these protocols is critical.

Hazard Identification and Immediate Safety Precautions

This compound, and its non-deuterated form, is classified as a hazardous substance with multiple health and environmental risks. Based on available safety data, it is crucial to handle this compound with appropriate safety measures.

Key Hazards:

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • Causes severe skin burns and eye damage.

  • May cause an allergic skin reaction.

  • Fatal if inhaled.

  • Suspected of causing cancer and genetic defects.

  • Very toxic to aquatic life with long-lasting effects.

  • Corrosive to the respiratory tract.

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: When handling the solid, work should be conducted in a chemical fume hood to avoid inhalation.

Waste Classification and Segregation

Proper waste segregation is the foundational step in a compliant disposal process. This compound waste must be classified as hazardous chemical waste . It is imperative to segregate this waste from non-hazardous laboratory trash to prevent accidental exposure and environmental contamination.

Waste Streams:

  • Solid Waste: Unused or expired this compound, and contaminated lab supplies such as weighing boats, filter paper, gloves, and paper towels.

  • Liquid Waste: Solutions containing this compound. It is important to keep chlorinated and non-chlorinated solvent waste streams separate.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled container. Leave approximately 10% headspace to allow for expansion.

2. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and a description of the contents. Follow your institution's specific labeling requirements.

3. Temporary Storage:

  • Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions. For example, store acids and bases separately.

4. Requesting Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Do not use evaporation in a fume hood as a method of chemical disposal.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.

  • After thorough rinsing and air-drying, the chemical label on the container must be defaced or removed. The rinsed and defaced container can then typically be disposed of as regular solid waste or recycled, according to institutional policy.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory guidelines for hazardous waste accumulation apply.

ParameterGuidelineCitation
Maximum Hazardous Waste in Satellite Accumulation Area55 gallons
Maximum Acutely Toxic Waste (P-list) in Satellite Area1 quart (liquid) or 1 kg (solid)
Maximum Storage Time in Satellite Accumulation AreaUp to 1 year (if accumulation limits are not exceeded)
pH for potential drain disposal (NOT for this compound)Between 5.5 and 10.5

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the institutional chemical waste management procedures. The primary "protocol" is the segregation and collection process outlined above, followed by removal by a certified hazardous waste handler.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe empty_container Empty this compound Container start->empty_container segregate Segregate Waste (Solid, Liquid, Sharps) wear_ppe->segregate solid_waste Solid Waste Container (Labeled, Sealed) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Sealed, 10% Headspace) segregate->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage request_pickup Contact EHS for Waste Pickup storage->request_pickup disposal Professional Disposal by Approved Waste Handler request_pickup->disposal triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->storage trash Dispose of Rinsed Container in Regular Trash deface_label->trash

Caption: Disposal workflow for this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetohydrazide-D3
Reactant of Route 2
Reactant of Route 2
Acetohydrazide-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.